molecular formula C21H22O7 B12443384 Isoedultin

Isoedultin

Cat. No.: B12443384
M. Wt: 386.4 g/mol
InChI Key: UGPGHYBHAGRUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoedultin is a useful research compound. Its molecular formula is C21H22O7 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

IUPAC Name

2-(9-acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 2-methylbut-2-enoate

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)28-21(4,5)19-18(25-12(3)22)16-14(26-19)9-7-13-8-10-15(23)27-17(13)16/h6-10,18-19H,1-5H3

InChI Key

UGPGHYBHAGRUHW-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Isoedultin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoedultin (CAS No. 43043-08-9) is a naturally occurring coumarin (B35378), a class of secondary metabolites found in various plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing its presence in the plant kingdom. While specific quantitative data remains elusive in publicly available literature, this document compiles the current knowledge on its primary sources and outlines general experimental protocols for the extraction and isolation of coumarins from these botanical matrices. Furthermore, potential signaling pathways associated with the broader coumarin class are discussed to provide a basis for future research into the specific biological activities of this compound.

Natural Sources of this compound

Current scientific literature identifies two primary botanical sources of this compound:

  • Carlina acaulis L. : A member of the Asteraceae (Compositae) family, commonly known as the stemless carline thistle.

  • Umbelliferae (Apiaceae) Family : A large and diverse family of aromatic flowering plants, which includes well-known species such as carrot, celery, and parsley.

Data Presentation: Quantitative Data Summary

As of the latest literature review, no specific quantitative data for the concentration of this compound in its natural sources has been published. The following table is provided as a template for future research findings.

Plant SpeciesFamilyPlant PartConcentration of this compound (mg/g dry weight)Reference
Carlina acaulis L.AsteraceaeRoot/RhizomeData not available
[Specific Umbelliferae Species]Apiaceae[e.g., Root, Leaf, Seed]Data not available

Experimental Protocols: Extraction and Isolation of Coumarins

While a specific protocol for the extraction and isolation of this compound has not been detailed in the literature, general methodologies for the separation of coumarins from plant materials are well-established. These protocols can be adapted for the targeted isolation of this compound.

General Extraction Protocol for Coumarins from Plant Material

This protocol outlines a common approach for the extraction of coumarins from dried and powdered plant material.

Materials:

  • Dried and powdered plant material (e.g., roots of Carlina acaulis)

  • Soxhlet apparatus

  • Solvents: Petroleum ether, Methanol, Ethanol, Chloroform, Acetone (B3395972)

  • Rotary evaporator

  • Filter paper

Procedure:

  • Defatting: The powdered plant material is first defatted by extraction with petroleum ether in a Soxhlet apparatus to remove lipids and other nonpolar compounds.

  • Extraction: The defatted plant material is then extracted with a more polar solvent such as methanol, ethanol, or acetone using a Soxhlet apparatus for several hours. The choice of solvent can be optimized based on the polarity of the target coumarin.

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, water) to enrich the coumarin-containing fraction.

Isolation and Purification by Column Chromatography

The crude extract or the enriched fraction can be subjected to column chromatography for the isolation of individual coumarins.

Materials:

  • Silica (B1680970) gel (for normal-phase chromatography) or C18-bonded silica (for reversed-phase chromatography)

  • Glass column

  • Solvent systems (e.g., hexane-ethyl acetate, chloroform-methanol gradients)

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates for monitoring separation

Procedure:

  • Column Packing: A glass column is packed with a slurry of the chosen stationary phase (e.g., silica gel) in the initial mobile phase.

  • Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

  • Elution: The column is eluted with a solvent system of increasing polarity. Fractions are collected using a fraction collector.

  • Monitoring: The separation is monitored by TLC analysis of the collected fractions. Fractions containing the compound of interest (visualized under UV light) are pooled.

  • Further Purification: The pooled fractions may require further purification using preparative HPLC to obtain pure this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the quantification of phytochemicals in plant extracts.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column

  • Mobile phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid, e.g., formic acid or phosphoric acid) is typically used.

  • This compound standard for calibration

Procedure:

  • Standard Preparation: A stock solution of pure this compound is prepared, and a series of dilutions are made to create a calibration curve.

  • Sample Preparation: The plant extract is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

  • Analysis: The sample is analyzed using a validated HPLC method. The retention time and peak area of this compound in the sample are compared to those of the standard.

  • Quantification: The concentration of this compound in the sample is calculated based on the calibration curve.

Signaling Pathways and Biological Activities of Coumarins

While no specific signaling pathways for this compound have been elucidated, the broader class of coumarins is known to exhibit a wide range of biological activities and interact with various cellular signaling pathways. This information can guide future research on the specific molecular targets and mechanisms of action of this compound.

Overview of Coumarin Biological Activities

Coumarins have been reported to possess a diverse array of pharmacological properties, including:

  • Anti-inflammatory[2]

  • Anticoagulant[2]

  • Anticancer[2]

  • Antibacterial and Antifungal[2]

  • Antiviral

  • Neuroprotective

Potential Signaling Pathways

Based on studies of other coumarin derivatives, potential signaling pathways that this compound might modulate include:

  • Nrf2 Signaling Pathway: Many coumarins are known to be potent antioxidants and can activate the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.

  • Inflammatory Pathways: Coumarins can modulate inflammatory responses by affecting pathways involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and transcription factors such as NF-κB.

  • Auxin Signaling: Some coumarins have been shown to interact with auxin signaling pathways in plants, which could be relevant for understanding their ecological roles.

Workflow for Investigating this compound's Biological Activity

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioactivity Biological Activity Screening cluster_pathway Signaling Pathway Analysis plant_material Plant Material (Carlina acaulis / Umbelliferae) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography crude_extract->chromatography pure_this compound Pure this compound chromatography->pure_this compound cell_lines In vitro Cell-based Assays (e.g., Cancer cell lines) pure_this compound->cell_lines enzyme_assays Enzyme Inhibition Assays pure_this compound->enzyme_assays antioxidant_assays Antioxidant Activity Assays pure_this compound->antioxidant_assays western_blot Western Blot cell_lines->western_blot qpcr qPCR cell_lines->qpcr reporter_assays Reporter Gene Assays cell_lines->reporter_assays

Caption: A generalized workflow for the investigation of the biological activity and signaling pathways of this compound, from extraction to molecular analysis.

Conclusion

This compound is a coumarin found in Carlina acaulis L. and likely in specific species of the Umbelliferae family. While its presence in these sources is documented, there is a significant gap in the scientific literature regarding its quantitative abundance, specific extraction and isolation protocols, and its precise biological functions and associated signaling pathways. The methodologies and conceptual frameworks presented in this guide are intended to provide a foundation for researchers to pursue further investigation into this potentially valuable natural product. Future studies should focus on the targeted quantification of this compound in its natural sources, the development of optimized isolation protocols, and the comprehensive evaluation of its bioactivities to elucidate its therapeutic potential.

References

Isoedultin: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activities of a Promising Natural Coumarin (B35378)

Abstract

Isoedultin (B15391317), a natural product belonging to the angular dihydropyranocoumarin class, has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a detailed overview of the chemical structure and physicochemical properties of this compound. It further delves into its putative biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, drawing parallels with the well-studied related compound, isoorientin (B1672268). This document also outlines detailed experimental protocols for relevant biological assays and provides a foundational understanding of the synthesis and isolation of similar compounds, paving the way for future research and drug development endeavors.

Chemical Structure and Identification

This compound is chemically identified as 2-[(8S,9R)-9-acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate.[1][2] It is a natural product found in plants such as Cicuta virosa.[1] The molecule possesses a complex stereochemistry and a characteristic coumarin core fused with a dihydropyran ring.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name 2-[(8S,9R)-9-acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate[1][2]
Molecular Formula C21H22O7
Molecular Weight 386.4 g/mol
Canonical SMILES CC=C(C)C(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C
Isomeric SMILES C/C=C(/C)\C(=O)OC(C)(C)[C@@H]1--INVALID-LINK--OC(=O)C
InChI InChI=1S/C21H22O7/c1-6-11(2)20(24)28-21(4,5)19-18(25-12(3)22)16-14(26-19)9-7-13-8-10-15(23)27-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m1/s1
InChI Key UGPGHYBHAGRUHW-JZWAJAMXSA-N
CAS Number 43043-08-9

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

PropertyValueSource
XLogP3 3.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 6
Exact Mass 386.13655304 g/mol
Monoisotopic Mass 386.13655304 g/mol

Solubility: The solubility of organic compounds is governed by the "like dissolves like" principle. Given its XLogP3 value of 3.1, this compound is predicted to be sparingly soluble in water and more soluble in organic solvents such as ethanol, methanol (B129727), chloroform, and ethyl acetate.

Spectroscopic Data: Specific spectroscopic data for this compound is not widely published. However, the structural elucidation of similar coumarin derivatives relies heavily on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule. Chemical shifts and coupling constants would provide detailed information about the connectivity of atoms and the stereochemistry of the chiral centers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular formula by providing the exact mass of the molecule. Fragmentation patterns observed in MS/MS experiments can help to elucidate the structure of different parts of the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The coumarin core of this compound is expected to exhibit characteristic UV absorption bands. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation in the molecule.

Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, research on the structurally related C-glycosyl flavone, isoorientin, provides a strong basis for predicting its potential pharmacological effects. Isoorientin has demonstrated significant anti-inflammatory, antioxidant, and wound-healing properties.

Anti-inflammatory Activity

Isoorientin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The underlying mechanism involves the regulation of the glycogen (B147801) synthase kinase 3β (GSK3β) pathway, which in turn influences the NF-κB, ERK, and Nrf2/HO-1 signaling pathways. By increasing the phosphorylation of GSK3β at Ser9, isoorientin inactivates it, leading to the suppression of pro-inflammatory gene expression.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 GSK3b GSK3β TLR4->GSK3b activates This compound This compound (putative) This compound->GSK3b inhibits pGSK3b p-GSK3β (Ser9) (Inactive) This compound->pGSK3b promotes phosphorylation NFkB NF-κB GSK3b->NFkB activates ERK ERK GSK3b->ERK activates Nrf2 Nrf2 GSK3b->Nrf2 inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines induces COX2 COX-2 NFkB->COX2 induces ERK->Pro_inflammatory_Cytokines induces HO1 HO-1 Nrf2->HO1 activates Anti_inflammatory_Response Anti-inflammatory Response HO1->Anti_inflammatory_Response

Caption: Putative anti-inflammatory signaling pathway of this compound.

Antioxidant Activity

Flavonoids and coumarins are well-known for their antioxidant properties. The antioxidant capacity of compounds like isoorientin is attributed to their ability to scavenge free radicals and chelate metal ions. It is highly probable that this compound possesses similar antioxidant potential due to its chemical structure.

Cytotoxicity

The cytotoxic effects of various coumarin and isoindole derivatives against different cancer cell lines have been reported. These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms. Given its structural class, this compound warrants investigation for its potential anticancer activities.

Experimental Protocols

Isolation of Angular Pyranocoumarins

A general procedure for the isolation of angular pyranocoumarins from plant material involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatography: The fractions are further purified using chromatographic techniques. Column chromatography using silica (B1680970) gel or Sephadex is commonly employed, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compounds.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods such as NMR (1H, 13C, COSY, HMQC, HMBC), MS, and UV-Vis spectroscopy.

isolation_workflow Plant_Material Dried Plant Material Extraction Extraction (Methanol/Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions Fractions (Hexane, Chloroform, EtOAc, n-BuOH) Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, UV) Pure_Compound->Structure_Elucidation

References

The Biosynthesis of Isoedultin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoedultin, a member of the angular pyranocoumarin (B1669404) class of natural products, has garnered interest within the scientific community due to its potential pharmacological activities. Found in plants of the Angelica genus, particularly Angelica edulis, this compound's complex structure originates from the intricate phenylpropanoid pathway. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the known enzymatic steps, precursor molecules, and proposed chemical logic. This document is intended to serve as a foundational resource for researchers investigating pyranocoumarin biosynthesis, aiming to facilitate further studies into the enzymes involved and potential applications in synthetic biology and drug development.

General Biosynthetic Framework: From Phenylpropanoids to Pyranocoumarins

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, a central route for the production of a vast array of plant secondary metabolites. The core coumarin (B35378) structure is derived from the amino acid L-phenylalanine.

Formation of the Coumarin Nucleus: The Shikimate and Phenylpropanoid Pathways

The initial stages of coumarin biosynthesis are well-established and involve the following key enzymatic conversions:

  • L-Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid .

  • Cinnamic acid is then hydroxylated at the C4 position by cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme, to produce p-coumaric acid .

  • p-Coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA .

  • A critical hydroxylation at the C2 position of p-coumaroyl-CoA is catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H) .

  • The resulting ortho-hydroxylated intermediate undergoes spontaneous or enzyme-assisted lactonization to form the central precursor for most coumarins: umbelliferone (B1683723) .

The Angular Pyranocoumarin Branch: Pathway to this compound

The biosynthesis of angular pyranocoumarins, such as this compound, diverges from the general coumarin pathway at the level of umbelliferone. The formation of the characteristic pyran ring is initiated by a prenylation step.

C8-Prenylation: The Commitment to Angular Scaffolds
  • Umbelliferone serves as the substrate for a specific prenyltransferase (PT) . For the formation of angular pyranocoumarins, this enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) moiety to the C8 position of the umbelliferone ring.

  • This C8-prenylation reaction yields osthenol , the key intermediate that commits the biosynthetic pathway towards the formation of angular pyranocoumarins and furanocoumarins.

Formation of the Dihydropyran Ring

Following prenylation, the pathway proceeds through a series of reactions to form the dihydropyran ring system. While the precise enzymatic machinery is not fully elucidated for this compound specifically, the general mechanism is believed to involve:

  • Hydroxylation of the Prenyl Side Chain: A cytochrome P450 monooxygenase (CYP450) is proposed to hydroxylate the prenyl side chain of osthenol.

  • Cyclization: The hydroxylated intermediate then undergoes an intramolecular cyclization to form the dihydropyran ring, resulting in a dihydroxydihydropyranocoumarin skeleton.

Late-Stage Modifications: Hydroxylation and Acylation

The structural diversity of angular pyranocoumarins arises from subsequent modification reactions, primarily hydroxylation and acylation.

  • Hydroxylation: Additional hydroxyl groups are introduced onto the dihydropyran ring by specific hydroxylases , likely belonging to the cytochrome P450 superfamily. The precise positions of these hydroxylations are critical for determining the final product.

  • Acylation: The hydroxyl groups are then esterified with various acyl-CoAs by acyltransferases . The specificity of these acyltransferases for both the coumarin substrate and the acyl donor is a key factor in generating the final diversity of pyranocoumarins.

The Specific Case of this compound and its Relationship with Edultin

This compound and Edultin are two closely related angular pyranocoumarins found in Angelica edulis. Their structures suggest a shared biosynthetic precursor and a divergence at the final acylation step.

  • Edultin is identified as 2'(S),3'(R)-3'-angeloyloxy-4'-acetoxy-2',3'-dihydrooroselol.

  • This compound is the corresponding 3'-isobutyryloxy-4'-acetoxy derivative.

This structural relationship strongly implies the existence of a common dihydroxylated pyranocoumarin intermediate. This intermediate is then acylated at the 3' and 4' positions. The formation of this compound specifically requires an isobutyryl-CoA:pyranocoumarin acyltransferase , while the formation of Edultin requires an angeloyl-CoA:pyranocoumarin acyltransferase and an acetyl-CoA:pyranocoumarin acyltransferase . The specific enzymes responsible for these final acylation steps in Angelica edulis have yet to be identified and characterized.

Visualizing the Pathway

Biosynthesis of Umbelliferone

Umbelliferone_Biosynthesis L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Umbelliferone Umbelliferone p_Coumaroyl_CoA->Umbelliferone C2'H (spontaneous lactonization) Isoedultin_Biosynthesis Umbelliferone Umbelliferone Osthenol Osthenol Umbelliferone->Osthenol Prenyltransferase (C8) Dihydroxydihydropyranocoumarin Dihydroxydihydropyranocoumarin Intermediate Osthenol->Dihydroxydihydropyranocoumarin CYP450 (Hydroxylation & Cyclization) Hydroxylated_Intermediate Hydroxylated Intermediate Dihydroxydihydropyranocoumarin->Hydroxylated_Intermediate Hydroxylase (CYP450) This compound This compound Hydroxylated_Intermediate->this compound Acyltransferases (isobutyryl-CoA, acetyl-CoA) Experimental_Workflow Plant_Material Plant Material (e.g., Angelica edulis) RNA_Extraction RNA Extraction Plant_Material->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Cloning Candidate Gene Cloning (e.g., CYP450s, Acyltransferases) cDNA_Synthesis->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., E. coli, Yeast) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme Assay with Substrates and Cofactors Protein_Purification->Enzyme_Assay Product_Identification Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Identification

Known biological activities of Isoedultin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Known Biological Activities of Isoedultin (B15391317)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring coumarin (B35378), a class of secondary metabolites widely recognized for their diverse pharmacological properties. First isolated from Angelica longeradiata, this compound's specific biological activities remain a largely unexplored area of scientific research. This document synthesizes the currently available, albeit limited, information on this compound and provides a broader context based on the known activities of related coumarins from the Angelica genus. The significant gaps in the existing literature highlight the potential for future research to uncover novel therapeutic applications for this compound.

Introduction

Coumarins are a well-established class of benzopyrone compounds found in various plants, with the Angelica species being a particularly rich source. These compounds are known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and antitumor effects. This compound, a specific coumarin identified in Angelica longeradiata, is structurally distinct and its pharmacological profile is not well-characterized in publicly available scientific literature. This guide aims to present the current state of knowledge regarding this compound and to frame it within the broader context of coumarin pharmacology to inform future research endeavors.

Known Biological Activities of this compound

Direct scientific studies on the biological activities of this compound are exceptionally limited. An extensive review of the available literature reveals a significant lack of in-depth research on this specific compound.

Modulation of Cancer Cell Drug Resistance

One study has alluded to the investigation of this compound in the context of cancer therapy. Specifically, it was mentioned as one of several coumarins tested for its potential to reduce the resistance of cancer cells to various drugs. Unfortunately, the study did not provide specific details regarding the cancer cell lines used, the quantitative measures of activity (such as IC50 values), or the experimental protocols employed. This finding, while promising, remains preliminary and requires substantial further investigation to validate and characterize this activity.

Biological Activities of Coumarins from the Angelica Genus

Given the scarcity of data on this compound, it is informative to consider the broader biological activities of other coumarins isolated from the Angelica genus. This context may provide insights into the potential pharmacological profile of this compound.[1][2] The genus Angelica is a rich source of coumarins that have been reported to possess various medicinal properties.[1][2]

A review of the literature indicates that coumarins from Angelica species exhibit a range of activities, including:

  • Anti-inflammatory Effects: Many coumarins from Angelica species have demonstrated the ability to modulate inflammatory pathways.

  • Antioxidant Properties: The core coumarin structure is often associated with antioxidant activity, which can contribute to cellular protection.

  • Antimicrobial Activity: Several coumarins have shown efficacy against various bacterial and fungal strains.[3]

  • Cytotoxic and Antitumor Effects: A number of coumarins from this genus have been investigated for their potential to inhibit the growth of cancer cells.

It is plausible that this compound may share some of these general properties, but dedicated experimental validation is necessary.

Future Research Directions

The current lack of data on the biological activities of this compound presents a clear opportunity for new research. The following are suggested avenues for future investigation:

  • Comprehensive Screening: A broad-based screening of this compound against a panel of cancer cell lines, bacterial strains, and fungal pathogens would be a crucial first step in characterizing its biological activity profile.

  • Quantitative Analysis: For any identified activities, detailed quantitative analysis, including the determination of IC50 or MIC values, should be performed to establish potency.

  • Mechanism of Action Studies: Should this compound show significant activity in any area, subsequent studies should focus on elucidating the underlying mechanism of action, including the identification of molecular targets and signaling pathways.

  • In Vivo Studies: Promising in vitro findings should be followed up with in vivo studies in appropriate animal models to assess efficacy and safety.

The logical workflow for future research on this compound is depicted in the following diagram:

future_research_workflow A Isolation and Purification of this compound B Broad-Spectrum Biological Screening A->B Initial Characterization C Quantitative Analysis (e.g., IC50, MIC) B->C Identify Hits D Mechanism of Action Studies C->D Determine Potency E In Vivo Efficacy and Safety Studies D->E Elucidate Pathways F Lead Compound for Drug Development E->F Preclinical Validation

Caption: Proposed workflow for the systematic investigation of this compound's biological activities.

Conclusion

References

Pharmacological Potential of Isoedultin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Isoedultin, a compound of emerging interest, has garnered attention for its potential pharmacological activities. This technical guide aims to provide a comprehensive overview of the current scientific knowledge on this compound, focusing on its pharmacological potential, mechanistic insights, and the experimental basis for these findings. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic applications of this promising molecule.

Due to the limited direct research on a compound specifically named "this compound" in publicly available scientific literature, this guide will draw upon findings from closely related isoquinoline (B145761) and isoindoline (B1297411) derivatives to infer potential areas of pharmacological interest and suggest avenues for future research. The principles and methodologies described are standard in the field and can be directly applied to the investigation of novel compounds like this compound.

Core Pharmacological Activities of Related Compounds

Research into isoquinoline and isoindoline derivatives has revealed a broad spectrum of biological activities. These compounds have shown potential as anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] The diverse pharmacological profiles of these molecular scaffolds underscore the potential for novel derivatives, such as this compound, to exhibit significant therapeutic effects.

Data Presentation: A Framework for Quantitative Analysis

To facilitate a clear and comparative assessment of the pharmacological activity of a novel compound like this compound, it is crucial to present quantitative data in a structured format. The following table provides a template for summarizing key efficacy and safety parameters.

ParameterAssay TypeCell Line / ModelResultReference
IC50 Cytotoxicitye.g., A549 (Lung Cancer)Value in µM[Citation]
Enzyme Inhibitione.g., COX-2Value in µM[Citation]
EC50 Agonist/Antagoniste.g., Receptor BindingValue in µM[Citation]
MIC Antimicrobiale.g., E. coliValue in µg/mL[Citation]
LD50 Acute Toxicitye.g., Mouse (oral)Value in mg/kg[Citation]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; MIC: Minimum inhibitory concentration; LD50: Median lethal dose.

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are standardized methodologies for key in vitro and in vivo assays relevant to the pharmacological evaluation of a compound like this compound.

In Vitro Assays

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the effect of the compound on cell proliferation and cytotoxicity.

  • Methodology:

    • Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

2. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay in Macrophages)

  • Objective: To assess the anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology:

    • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with different concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • Determine the inhibitory effect of the compound on NO production.

In Vivo Assays

1. Xenograft Tumor Model for Anticancer Activity

  • Objective: To evaluate the in vivo antitumor efficacy of the compound.

  • Methodology:

    • Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude mice).[4]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomly assign the mice to treatment groups (vehicle control, test compound at different doses, and a positive control).

    • Administer the treatments via a specified route (e.g., oral gavage, intraperitoneal injection) for a defined period.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known mechanisms of related isoquinoline alkaloids that often target pathways involved in cell survival and inflammation, such as the NF-κB pathway.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Recruits & Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Gene Inflammatory Genes (e.g., COX-2, iNOS) NFkB_nuc->Gene Induces Transcription LPS LPS LPS->Receptor Activates This compound This compound This compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

This diagram outlines a typical workflow for the initial screening and evaluation of a novel compound's pharmacological potential.

G A Compound Synthesis & Characterization B In Vitro Screening (e.g., Cytotoxicity, Enzyme Assays) A->B C Hit Identification (Active Compounds) B->C D Lead Optimization (Structure-Activity Relationship) C->D E In Vivo Efficacy Studies (e.g., Xenograft Models) D->E F Preclinical Development (Toxicology, Pharmacokinetics) E->F

References

An In-depth Technical Guide to Isoorientin: A Secondary Plant Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the secondary plant metabolite "Isoedultin" did not yield any results in comprehensive phytochemical and scientific literature databases. This suggests that the requested compound may be exceptionally rare, known by a different name, or the name might be a typographical error. Therefore, this guide focuses on Isoorientin , a structurally related and well-documented C-glycosyl flavonoid, to provide a representative example of the requested in-depth technical guide.

Introduction

Isoorientin, also known as homoorientin, is a naturally occurring flavone (B191248) C-glycoside. Chemically, it is luteolin-6-C-glucoside, meaning a glucose molecule is attached to the luteolin (B72000) backbone via a carbon-carbon bond at the 6th position.[1][2] This C-glycosidic linkage confers greater stability against enzymatic and acidic hydrolysis compared to the more common O-glycosides. Isoorientin is found in a variety of plants, including passion flower (Passiflora species), Açaí palm (Euterpe oleracea), buckwheat (Fagopyrum esculentum), and various medicinal herbs.[1][3]

This compound has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[4] Its robust bioactivity, coupled with its natural origin, makes Isoorientin a compelling candidate for further investigation in drug discovery and development. This guide provides a comprehensive overview of its biosynthesis, biological activities, mechanisms of action, and key experimental protocols for its study.

Chemical Structure:

  • IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4H-1-benzopyran-4-one

  • Molecular Formula: C₂₁H₂₀O₁₁

  • Molar Mass: 448.38 g/mol

Biosynthesis of Isoorientin

Isoorientin is synthesized via the flavonoid branch of the phenylpropanoid pathway. The formation of the characteristic C-glycosidic bond is a key step that differentiates its biosynthesis from that of O-glycosylated flavonoids. The pathway begins with the flavanone (B1672756) eriodictyol, which is converted to the flavone luteolin. Subsequently, a C-glucosyltransferase (CGT) catalyzes the attachment of a glucose moiety from UDP-glucose to the luteolin backbone to form isoorientin. An alternative proposed pathway involves the C-glycosylation of the 2-hydroxyflavanone (B13135356) precursor, followed by dehydration to yield the final flavone structure.

Isoorientin Biosynthesis Pathway cluster_legend Pathway Key Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaroylCoA p-Coumaroyl-CoA CinnamicAcid->pCoumaroylCoA C4H, 4CL Eriodictyol Eriodictyol (Flavanone) pCoumaroylCoA->Eriodictyol CHS, CHI Luteolin Luteolin (Flavone) Eriodictyol->Luteolin FNS Isoorientin Isoorientin (Luteolin-6-C-glucoside) Luteolin->Isoorientin CGT UDP_Glucose UDP-Glucose UDP_Glucose->Isoorientin PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase CL4 4CL: 4-Coumarate-CoA Ligase CHS CHS: Chalcone Synthase CHI CHI: Chalcone Isomerase FNS FNS: Flavone Synthase CGT CGT: C-Glucosyltransferase

Figure 1: Putative Biosynthesis Pathway of Isoorientin.

Biological Activities and Quantitative Data

Isoorientin exhibits a wide spectrum of biological activities, which have been quantified in numerous in vitro and in vivo studies. The data underscores its potential as a therapeutic agent for various metabolic and inflammatory diseases.

Anti-inflammatory and Antinociceptive Activity

Isoorientin has demonstrated significant anti-inflammatory and pain-relieving properties. It effectively reduces paw edema in animal models and inhibits the production of key inflammatory mediators.

Assay/Model Organism/Cell Line Dosage/Concentration Observed Effect Reference
Carrageenan-induced paw edemaMice15 mg/kg34.6% inhibition
Carrageenan-induced paw edemaMice30 mg/kg45.2% inhibition
p-Benzoquinone-induced writhingMice15 mg/kg38.9% inhibition
p-Benzoquinone-induced writhingMice30 mg/kg52.8% inhibition
COX-2 Inhibitionin vitroIC₅₀: 39 µMSelective inhibition of COX-2
LPS-induced NO productionRAW 264.7 Macrophages2.5 µM56.3% inhibition of Nitric Oxide
LPS-induced TNF-α productionRAW 264.7 Macrophages2.5 µM28.3% inhibition of TNF-α
LPS-induced IL-1β productionRAW 264.7 Macrophages2.5 µM59.2% inhibition of IL-1β
Antioxidant Activity

The antioxidant capacity of Isoorientin is a cornerstone of its protective effects. It acts as a potent free radical scavenger and can upregulate endogenous antioxidant defense systems.

Assay Metric Result Reference
DPPH Radical ScavengingIC₅₀9.0 ± 0.8 µM (for Isoorientin-6"-O-glucoside)
Superoxide Anion Scavenging-Potent scavenging activity
Hydroxyl Radical ScavengingRate Constant2.6 x 10¹⁰ M⁻¹s⁻¹ (for Isoorientin-6"-O-glucoside)
ABTS Radical ScavengingCorrelationPositively correlated with Isoorientin content (r=0.959)
LDL Oxidation Inhibition-Inhibited Cu²⁺-induced LDL oxidation
Neuroprotective and Anti-cancer Activities

Isoorientin has shown promise in protecting neuronal cells from damage and in suppressing the growth and proliferation of various cancer cell lines.

Activity Cell Line/Model Key Finding Reference
NeuroprotectionBV2 / SIM-A9 MicrogliaInhibited LPS-induced neuroinflammation
Anti-cancer (Pancreatic)PANC-1, PATU-8988Induced apoptosis and reduced invasiveness
Anti-cancer (Hepatoma)HepG2Induced apoptosis via mitochondrial dysfunction
Anti-melanogenesisB16F10 MelanomaInhibited melanin (B1238610) synthesis by down-regulating TYR

Mechanism of Action & Signaling Pathways

Isoorientin exerts its biological effects by modulating multiple intracellular signaling pathways. Its ability to interact with key regulatory proteins makes it a pleiotropic agent.

Anti-inflammatory and Antioxidant Signaling (NF-κB and Nrf2)

In response to inflammatory stimuli like LPS or oxidative stress, Isoorientin can inhibit the pro-inflammatory NF-κB pathway while simultaneously activating the cytoprotective Nrf2/HO-1 antioxidant response pathway. Inhibition of GSK3β by Isoorientin can prevent the activation of NF-κB, leading to a reduction in inflammatory cytokines. Concurrently, Isoorientin promotes the translocation of Nrf2 to the nucleus, driving the expression of antioxidant enzymes.

Isoorientin_NFkB_Nrf2_Pathway cluster_nfkb Pro-inflammatory Pathway cluster_nrf2 Antioxidant Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 GSK3b GSK3β TLR4->GSK3b IkB IκB GSK3b->IkB Inhibits NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Genes (TNF-α, IL-1β, COX-2) Isoorientin Isoorientin Isoorientin->GSK3b Inhibits PI3K PI3K/Akt Isoorientin->PI3K Activates Nrf2 Nrf2 PI3K->Nrf2 Activates ARE ARE Nrf2->ARE Translocation Keap1 Keap1 Keap1->Nrf2 Sequesters Antioxidant Antioxidant Genes (HO-1, NQO1)

Figure 2: Isoorientin's modulation of NF-κB and Nrf2 signaling pathways.
Anti-cancer Signaling (AMPK Pathway)

In pancreatic cancer cells, Isoorientin has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a critical energy sensor in cells, and its activation can lead to the inhibition of cell growth and the induction of apoptosis, highlighting a key mechanism for Isoorientin's anti-cancer effects.

Isoorientin_AMPK_Pathway Isoorientin Isoorientin AMPK AMPK Isoorientin->AMPK Activates mTOR mTOR Pathway AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes Invasiveness Cell Invasiveness & Malignancy AMPK->Invasiveness Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Figure 3: Activation of AMPK signaling by Isoorientin in cancer cells.

Experimental Protocols

Reproducible and standardized protocols are essential for the study of natural products. Below are detailed methodologies for the extraction, isolation, and biological evaluation of Isoorientin.

Extraction and Isolation of Isoorientin

This protocol describes a general method for extracting and isolating Isoorientin from plant material, such as the leaves of Pueraria tuberosa or Crotalaria globosa.

G start 1. Plant Material Preparation (Dry and powder plant leaves) extraction 2. Solvent Extraction (Maceration or Soxhlet with Methanol (B129727)/Ethanol) start->extraction filtration 3. Filtration & Concentration (Filter and evaporate solvent under reduced pressure) extraction->filtration fractionation 4. Liquid-Liquid Fractionation (Partition crude extract with solvents of increasing polarity, e.g., Hexane, Ethyl Acetate (B1210297), Butanol) filtration->fractionation column_chrom 5. Column Chromatography (Separate Ethyl Acetate fraction on Silica (B1680970) Gel or Sephadex LH-20 column) fractionation->column_chrom Collect active fraction (e.g., Ethyl Acetate) purification 6. Purification (Use Preparative TLC or HPLC to isolate pure compound) column_chrom->purification characterization 7. Structure Elucidation (Confirm structure using NMR, LC-MS, and UV-Vis spectroscopy) purification->characterization end Pure Isoorientin characterization->end

Figure 4: General workflow for extraction and isolation of Isoorientin.

Methodology:

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves) in the shade, then grind into a fine powder.

  • Extraction: Macerate the powdered material in 80% methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking. Alternatively, perform Soxhlet extraction for 24-48 hours.

  • Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40-50°C to obtain the crude methanol extract.

  • Fractionation: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, often rich in flavonoids, is subjected to column chromatography over silica gel (60-120 mesh). Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol.

  • Purification: Combine fractions showing similar profiles on Thin Layer Chromatography (TLC). Further purify the target fractions using preparative TLC or a semi-preparative High-Performance Liquid Chromatography (HPLC) system to yield pure Isoorientin.

  • Structural Characterization: Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and UV-Vis spectroscopy, and by comparison with a reference standard.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay is a simple and rapid in vitro method to screen for anti-inflammatory activity. It is based on the principle that protein denaturation is a well-documented cause of inflammation.

Materials:

  • Bovine Serum Albumin (BSA) or fresh hen's egg albumin

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Isoorientin (test sample)

  • Diclofenac Sodium (standard drug)

  • UV-Vis Spectrophotometer

Protocol: [Based on methodologies described in 25, 34, 43]

  • Preparation of Solutions:

    • Prepare a 1% aqueous solution of BSA or egg albumin.

    • Prepare stock solutions of Isoorientin and Diclofenac Sodium in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in PBS to achieve final concentrations ranging from 50 to 500 µg/mL.

  • Reaction Mixture:

    • In test tubes, add 2.0 mL of the various concentrations of Isoorientin or Diclofenac Sodium.

    • Add 2.8 mL of PBS (pH 6.4).

    • Add 0.2 mL of the 1% albumin solution to each tube.

    • For the control, mix 2.0 mL of vehicle (e.g., PBS with a small amount of DMSO), 2.8 mL of PBS, and 0.2 mL of the albumin solution.

  • Incubation:

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the mixture in a water bath at 70°C for 10 minutes.

  • Measurement:

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation:

    • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC₅₀ value (the concentration required to inhibit 50% of protein denaturation) can be determined by plotting the percentage inhibition against the concentration.

Applications in Drug Development

The diverse pharmacological profile of Isoorientin positions it as a promising lead compound for drug development.

  • Metabolic Diseases: Its ability to ameliorate hyperglycemia, hyperlipidemia, and insulin (B600854) resistance makes it a candidate for developing novel treatments for type 2 diabetes and metabolic syndrome.

  • Inflammatory Disorders: As a potent inhibitor of COX-2 and pro-inflammatory cytokines, Isoorientin could be developed into a safer alternative to traditional NSAIDs for chronic inflammatory conditions like arthritis.

  • Neurodegenerative Diseases: By mitigating neuroinflammation and oxidative stress, Isoorientin holds potential for the treatment of diseases like Alzheimer's and Parkinson's.

  • Oncology: The pro-apoptotic and anti-invasive effects of Isoorientin, particularly through pathways like AMPK, suggest its potential as an adjunct or primary therapy in certain cancers.

Further research, including preclinical toxicology, pharmacokinetic studies, and lead optimization through medicinal chemistry, is necessary to translate the therapeutic potential of Isoorientin into clinical applications.

Conclusion

Isoorientin is a multifaceted secondary plant metabolite with a stable C-glycosyl flavonoid structure and a wide array of scientifically validated biological activities. Its robust antioxidant, anti-inflammatory, and cell-regulatory properties, mediated through key signaling pathways such as NF-κB, Nrf2, and AMPK, make it a molecule of significant interest to researchers in pharmacology and drug development. The data and protocols presented in this guide provide a foundational resource for professionals seeking to explore the therapeutic applications of this promising natural compound.

References

In Vitro Profile of Isoorientin: A Technical Overview for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Isoorientin, a naturally occurring flavone, has demonstrated a range of promising biological activities in preliminary in vitro studies. This document provides a comprehensive overview of its anti-inflammatory, antioxidant, and potential anticancer effects, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers and drug development professionals in evaluating the preclinical potential of Isoorientin and similar flavonoid compounds.

Anti-Inflammatory Activity

Isoorientin exhibits significant anti-inflammatory properties by modulating key inflammatory mediators in vitro. Studies on RAW 264.7 macrophage cells have shown its ability to reduce the expression of pro-inflammatory proteins.[1]

Quantitative Data: Inhibition of Inflammatory Mediators
Cell LineTreatmentTarget ProteinConcentration of IsoorientinInhibition/ReductionReference Compound
RAW 264.7LPS (1 µg/mL)COX-21 µM, 5 µM, 10 µM, 25 µMDose-dependent reductionCelecoxib
RAW 264.7LPS (1 µg/mL)iNOS1 µM, 5 µM, 10 µM, 25 µMDose-dependent reductionCelecoxib
RAW 264.7LPS (1 µg/mL)5-LOX1 µM, 5 µM, 10 µM, 25 µMDose-dependent reductionCelecoxib
RAW 264.7LPS (1 µg/mL)TNF-α1 µM, 5 µM, 10 µM, 25 µMDose-dependent reductionCelecoxib
RAW 264.7LPS (1 µg/mL)IL-1β1 µM, 5 µM, 10 µM, 25 µMDose-dependent reductionCelecoxib
HaCaTTNF-αIL-6Not specifiedDose-dependent reductionNot specified
Experimental Protocol: Western Blot Analysis of Inflammatory Proteins
  • Cell Culture and Treatment: RAW 264.7 cells are cultured to 80% confluency. The cells are pre-treated with varying concentrations of Isoorientin (1 µM, 5 µM, 10 µM, and 25 µM) for 3-4 hours.[1] Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[1]

  • Protein Extraction: After the treatment period, the cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration is determined using a suitable method, such as the Bradford assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for COX-2, iNOS, 5-LOX, TNF-α, and IL-1β. Following this, the membrane is incubated with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathway: Inhibition of LPS-Induced Inflammatory Response

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-1β) Nucleus->Inflammatory_Genes Activates Transcription Isoorientin Isoorientin Isoorientin->IKK Inhibits

Caption: LPS-induced pro-inflammatory signaling cascade and the inhibitory point of Isoorientin.

Antioxidant Activity

Isoorientin has been shown to possess antioxidant properties, which are crucial in combating oxidative stress implicated in various chronic diseases.

Quantitative Data: Antioxidant Capacity
AssayMethodIsoorientin Concentration% Inhibition / ActivityReference Compound
DPPH Radical ScavengingSpectrophotometryNot specifiedSignificant scavenging activityNot specified
Superoxide Anion ScavengingSpectrophotometryIC50 = 78.16 µM50% inhibitionQuercetin (IC50 = 87.99 µM)
Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction Mixture: Various concentrations of Isoorientin are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

Anticancer Potential

Preliminary in vitro studies suggest that Isoorientin may have cytotoxic effects on certain cancer cell lines, indicating a potential role as an anticancer agent.

Quantitative Data: Cytotoxicity
Cell LineCancer TypeIsoorientin IC50 (µM)Exposure Time (hours)
Data Not Available---

Further research is required to determine the specific IC50 values of Isoorientin against various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of Isoorientin for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathway: Potential Apoptotic Mechanism

G Isoorientin Isoorientin ROS Increased ROS Isoorientin->ROS Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway that may be induced by Isoorientin in cancer cells.

Conclusion and Future Directions

The in vitro evidence for Isoorientin suggests a compound with significant anti-inflammatory and antioxidant activities. Its potential as an anticancer agent warrants further investigation. Future studies should focus on elucidating the precise molecular mechanisms, determining its efficacy in a wider range of cell lines, and eventually progressing to in vivo models to assess its pharmacokinetic and pharmacodynamic properties. These foundational in vitro studies provide a strong rationale for the continued development of Isoorientin and related flavonoids as potential therapeutic agents.

References

The Role of Isoflavonoids in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides an in-depth overview of the role of isoflavonoids in plant defense mechanisms. The initial query for "isoedultin" did not yield specific results, suggesting it may be a rare or potentially misidentified compound. Therefore, this guide focuses on isoflavonoids, a well-researched class of secondary metabolites that are pivotal to plant defense and for which substantial data exists. Isoflavonoids are crucial for plant survival, acting as key players in warding off pathogens and herbivores.[1][2] They function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to infection, and also play a role in mediating symbiotic relationships with microorganisms.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the core aspects of isoflavonoid-mediated plant defense, including quantitative data, experimental protocols, and signaling pathways.

Data Presentation

The following tables summarize quantitative data related to the analysis of plant defense compounds, providing a comparative overview of different analytical techniques and their performance metrics.

Table 1: Analytical Methods for Phytoestrogen (including Isoflavonoid) Analysis

Analytical TechniqueCommon DetectorsKey AdvantagesReference
High-Performance Liquid Chromatography (HPLC)UV, Fluorescence, Electrochemical, Mass Spectrometry (MS)High accuracy, sensitivity, and throughput[3]
Gas Chromatography (GC)Mass Spectrometry (MS)Suitable for volatile compounds, high resolution[3]
Capillary Electrophoresis (CE)UVRequires small sample and solvent volumes, rapid analysis
Enzyme-Linked Immunosorbent Assay (ELISA)-High specificity and sensitivity[3]

Table 2: Comparison of HPLC and GC-MS for Plant Metabolite Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity of molecules interacting with a stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Sample Volatility Suitable for non-volatile and thermally unstable compounds.Requires volatile or derivatized non-volatile compounds.
Derivatization Often not required.Frequently necessary for polar compounds to increase volatility.
Sensitivity Varies with detector; MS detectors offer high sensitivity.[3]Generally high sensitivity, especially with selected ion monitoring.
Primary Use in Plant Defense Studies Analysis of a wide range of secondary metabolites including phenolics and flavonoids.[3]Analysis of volatile organic compounds and derivatized primary and secondary metabolites.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research. Below are protocols for the extraction and analysis of isoflavonoids from plant tissues.

Protocol 1: Solid-Phase Extraction (SPE) of Isoflavones from Plant Material

This protocol is adapted from methods developed for the isolation of isoflavones prior to HPLC analysis.[4]

  • Sample Preparation:

    • Lyophilize and grind plant tissue to a fine powder.

    • Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.

  • Extraction:

    • Add 10 mL of 80% (v/v) ethanol (B145695) containing 2 M HCl to the sample.

    • Vortex thoroughly to ensure complete mixing.

    • Perform ultrasonication for 30 minutes in a water bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants.

  • Solid-Phase Extraction (SPE):

    • Condition an OASIS™ HLB SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load the pooled supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 5% (v/v) methanol in water to remove interfering substances.

    • Elute the isoflavones with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

    • Analyze the sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a diode-array detector.[4]

Protocol 2: Quantification of In Planta Bacterial Growth via qPCR

This protocol provides a method to assess plant susceptibility to pathogens by quantifying bacterial populations within plant tissues.[5]

  • Plant Infection:

    • Inoculate plants with a bacterial suspension of known concentration (e.g., 10^8 CFU/mL).

    • Infiltrate a defined area of the leaf with the bacterial suspension using a needless syringe.

    • Maintain infected plants under controlled environmental conditions.

  • Sample Collection and DNA Extraction:

    • At specified time points post-inoculation, collect leaf discs from the infiltrated area using a cork borer.

    • Freeze the leaf discs immediately in liquid nitrogen and store at -80°C.

    • Extract total DNA from the leaf discs using a suitable plant DNA extraction kit or a CTAB-based method.

  • Quantitative PCR (qPCR):

    • Design or obtain primers specific to a single-copy gene of the target bacterium (e.g., recA).

    • Prepare a standard curve using serial dilutions of known quantities of bacterial genomic DNA.

    • Set up qPCR reactions containing the extracted total DNA, bacterial-specific primers, and a suitable qPCR master mix (e.g., SYBR Green).

    • Perform the qPCR assay using a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Quantify the amount of bacterial DNA in each sample by comparing the Ct values to the standard curve.

    • Normalize the bacterial DNA amount to the amount of plant DNA (quantified using primers for a plant-specific gene) or to the initial weight of the tissue sample to determine the in planta bacterial population.[5]

Signaling Pathways and Logical Relationships

Visualizing the complex interactions within plant defense signaling is essential for understanding the underlying mechanisms. The following diagrams, created using the DOT language, illustrate key pathways.

Isoflavonoid_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI Isoflavone Isoflavone Flavanone->Isoflavone IFS Phytoalexins Phytoalexins Isoflavone->Phytoalexins Downstream enzymes

Core isoflavonoid (B1168493) biosynthesis pathway in plants.

Plant_Defense_Signaling_Cascade cluster_perception Pathogen Perception cluster_signal_transduction Signal Transduction cluster_defense_response Defense Response Pathogen Pathogen (e.g., Fungus, Bacterium) PAMPs PAMPs/MAMPs PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR Recognition ROS_Burst ROS Burst PRR->ROS_Burst MAPK_Cascade MAPK Cascade PRR->MAPK_Cascade Hormone_Signaling Hormone Signaling (JA, SA, ET) ROS_Burst->Hormone_Signaling MAPK_Cascade->Hormone_Signaling Transcription_Factors Transcription Factors (e.g., WRKY) MAPK_Cascade->Transcription_Factors Hormone_Signaling->Transcription_Factors Defense_Gene_Expression Defense Gene Expression Transcription_Factors->Defense_Gene_Expression Activation Isoflavonoid_Biosynthesis Isoflavonoid Biosynthesis Defense_Gene_Expression->Isoflavonoid_Biosynthesis Phytoalexin_Accumulation Phytoalexin Accumulation Isoflavonoid_Biosynthesis->Phytoalexin_Accumulation Experimental_Workflow_Isoflavonoids Start Plant Tissue (e.g., leaves, roots) Extraction Solvent Extraction (e.g., 80% Ethanol) Start->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS or HPLC Analysis Purification->Analysis Quantification Quantification Analysis->Quantification Identification Compound Identification Analysis->Identification Result Defense Metabolite Profile Quantification->Result Identification->Result

References

An In-depth Technical Guide to the Discovery and Isolation of Isoedultin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoedultin is a naturally occurring coumarin (B35378), a class of phenolic compounds, first identified in 1973. It is primarily found in plant species of the Angelica and Cicuta genera. Exhibiting a range of promising biological activities, including antioxidant, anti-inflammatory, antidiabetic, and potential anticancer effects, this compound is a compound of growing interest in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound, along with a discussion of its potential mechanisms of action based on the known signaling pathways of related coumarins.

Discovery of this compound

This compound was first discovered and reported in 1973 by a team of Japanese researchers: K. Hata, M. Kozawa, K. Baba, and M. Mitsui. Their seminal work, titled "New Ester Coumarins, Angeladin and this compound from Angelica longeradiata (MAXIM.) KITAGAWA," was published in the Chemical & Pharmaceutical Bulletin. The discovery was the result of a phytochemical investigation of the roots of Angelica longeradiata, a plant used in traditional medicine. Alongside the known coumarin archangelicin (B1665600) and the newly discovered angeladin, this compound was isolated and its structure elucidated.

Table 1: Key Information on the Discovery of this compound

Parameter Information
Year of Discovery 1973
Discoverers K. Hata, M. Kozawa, K. Baba, M. Mitsui
Natural Source Roots of Angelica longeradiata (Maxim.) Kitagawa
Initial Publication Chemical & Pharmaceutical Bulletin, Vol. 21, No. 3, pp. 518-522
Compound Class Coumarin (Flavonoid)

Physicochemical Properties and Spectral Data

While the original 1973 publication provides the foundational characterization of this compound, detailed quantitative data remains sparsely available in publicly accessible literature. The following table summarizes the known physicochemical properties of this compound.

Table 2: Physicochemical Properties of this compound

Property Value
IUPAC Name 2-[(8S,9R)-9-acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate
Molecular Formula C21H22O7
Molecular Weight 386.4 g/mol
Canonical SMILES CC=C(C)C(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C
Isomeric SMILES C/C=C(/C)\C(=O)OC(C)(C)[C@@H]1--INVALID-LINK--OC(=O)C
InChI Key UGPGHYBHAGRUHW-JZWAJAMXSA-N
CAS Number 43043-08-9

Note: Detailed quantitative data such as melting point, optical rotation, and specific values from 1H-NMR, 13C-NMR, and mass spectrometry are contained within the original 1973 publication, to which full-text access is limited. Researchers are advised to consult this primary source for in-depth structural elucidation data.

Experimental Protocols: Isolation of this compound

The following is a generalized experimental protocol for the isolation of this compound from its natural source, based on the abstract of the original discovery paper and common phytochemical extraction techniques for coumarins.

3.1. Plant Material Collection and Preparation The roots of Angelica longeradiata are collected, washed, and air-dried. The dried roots are then ground into a fine powder to increase the surface area for solvent extraction.

3.2. Solvent Extraction A non-polar solvent, such as n-hexane or petroleum ether, is first used to defat the powdered plant material. This is followed by extraction with a solvent of medium polarity, typically ethyl acetate (B1210297) or chloroform, in which coumarins are soluble. The extraction is usually performed using a Soxhlet apparatus or by maceration with agitation over an extended period.

3.3. Purification The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the different chemical constituents. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to known coumarins are pooled.

3.4. Final Purification The pooled fractions containing this compound are further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound. The purity of the isolated this compound is then confirmed by analytical HPLC and spectroscopic methods.

G cluster_prep Plant Material Preparation cluster_extract Extraction cluster_purify Purification A Collect Roots of Angelica longeradiata B Wash and Air-Dry A->B C Grind to Fine Powder B->C D Defat with Non-Polar Solvent C->D E Extract with Medium-Polarity Solvent D->E F Concentrate Crude Extract E->F G Silica Gel Column Chromatography F->G H Fraction Collection and TLC Monitoring G->H I Pool Fractions H->I J Preparative TLC/HPLC I->J K Pure this compound J->K

Figure 1: General workflow for the isolation of this compound.

Potential Signaling Pathways and Biological Activities

Direct experimental evidence for the specific signaling pathways modulated by this compound is limited. However, based on its classification as a coumarin and the activities of structurally similar flavonoids, several potential mechanisms of action can be inferred.

4.1. Antioxidant Activity and the Nrf2 Pathway Many coumarins are known to exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators like certain coumarins can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Cytoprotection & Antioxidant Effect

Figure 2: Hypothetical antioxidant signaling pathway of this compound via Nrf2 activation.

4.2. Anti-inflammatory Activity and the NF-κB Pathway The anti-inflammatory properties of many flavonoids are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB induces the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Coumarins may inhibit this pathway by preventing the degradation of IκB, thus blocking the nuclear translocation of NF-κB.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IkB_NFkB IκB-NF-κB Complex Inflammatory_Stimuli->IkB_NFkB Induces phosphorylation of IκB NFkB NF-κB IkB_NFkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IkB_NFkB Inhibits IκB degradation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Proinflammatory_Genes Activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Inflammation

Figure 3: Postulated anti-inflammatory mechanism of this compound via NF-κB inhibition.

4.3. Potential Antidiabetic and Anticancer Activities The antidiabetic effects of some flavonoids are mediated through the activation of the insulin (B600854) signaling pathway, leading to enhanced glucose uptake. Potential anticancer activities may involve the modulation of various pathways, such as the Wnt/β-catenin pathway, which is often dysregulated in cancer. However, specific studies on this compound's role in these pathways are currently lacking and represent an area for future research.

Conclusion and Future Directions

This compound, a coumarin first isolated from Angelica longeradiata in 1973, presents a promising scaffold for the development of new therapeutic agents. Its reported antioxidant and anti-inflammatory activities, common to many coumarins, suggest its potential in treating diseases associated with oxidative stress and inflammation. However, a significant gap exists in the scientific literature regarding detailed, modern characterization and a thorough investigation of its biological mechanisms.

Future research should focus on:

  • Re-isolation and full spectroscopic characterization of this compound using modern analytical techniques.

  • In-depth studies to elucidate the specific signaling pathways modulated by this compound to confirm its antioxidant, anti-inflammatory, antidiabetic, and anticancer properties.

  • In vivo studies to evaluate the efficacy and safety of this compound in animal models of relevant diseases.

  • Structure-activity relationship (SAR) studies to identify key structural features responsible for its biological activities and to guide the synthesis of more potent analogues.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound. The information provided herein, compiled from the available scientific literature, highlights both the promise of this natural compound and the need for further investigation to fully unlock its potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isoedultin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoedultin is a naturally occurring isoflavonoid (B1168493) that has garnered interest within the scientific community for its potential pharmacological activities. Found in various plant species, notably in the roots of Pueraria lobata (Kudzu), the efficient extraction of this compound is a critical first step for further research and development.[1][2][3] Isoflavonoids, as a class of compounds, are secondary metabolites in plants with a wide range of reported biological activities.[4][5] This document provides detailed application notes and protocols for the extraction of this compound from plant material, focusing on both conventional and modern "green" extraction techniques. The methodologies outlined are based on established procedures for the extraction of structurally similar isoflavonoids from Pueraria lobata and other plant sources.

Data Presentation: Comparison of Extraction Methods for Isoflavonoids

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of the target compound while minimizing environmental impact and processing time. The following table summarizes quantitative data for various extraction methods applied to isoflavonoids from Pueraria lobata, which can serve as a guide for the extraction of this compound.

Extraction MethodPlant MaterialKey ParametersTarget Compound(s)YieldReference
Ultrasound-Assisted Extraction (UAE) Pueraria lobata Radix71.35% Ethanol (B145695), 49.08 min, Solvent-to-material ratio 21.72:1Puerarin41 ± 0.63 mg/g
Pueraria lobata Radix80.00% Ethanol, 55.00 min, Solvent-to-material ratio 12.81:1Total Isoflavones128 ± 0.82 mg/g
Solvent Extraction Pueraria lobata Roots46.06% Ethanol, 65.02 °C, 22 min, Solvent-to-biomass ratio 11.50:1Puerarin60.56 mg/g
Supercritical Fluid Extraction (SFE) Pueraria lobataPressure: 20.04 MPa, Temperature: 50.24 °C, Co-solvent: 181.24 mlFlavonoidsNot specified
Subcritical Water Extraction Pueraria lobataTemperature: 120 °C, Time: 45 min, Liquid/solid ratio: 15:1Total IsoflavonesNot specified
Tissue Culture Extraction Pueraria lobata root cultures80% MethanolPuerarin33.6 mg/g extract
Pueraria lobata root cultures80% MethanolDaidzin32.2 mg/g extract

Experimental Protocols

Detailed methodologies for key extraction and purification techniques are provided below. These protocols are based on established methods for isoflavonoid extraction and can be optimized for this compound.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating the release of target compounds. This method is known for its efficiency, reduced extraction time, and lower solvent consumption compared to conventional methods.

Protocol:

  • Sample Preparation: Dry the plant material (e.g., Pueraria lobata roots) at a controlled temperature (e.g., 60°C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction Setup:

    • Weigh a precise amount of the powdered plant material (e.g., 10 g).

    • Place the sample into an extraction vessel (e.g., a 250 mL Erlenmeyer flask).

    • Add the extraction solvent (e.g., 70% ethanol) at a specific solvent-to-material ratio (e.g., 20:1 mL/g).

  • Ultrasonication:

    • Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the extraction temperature (e.g., 60°C), ultrasonic power (e.g., 100 W), and extraction time (e.g., 50 minutes).

  • Post-Extraction Processing:

    • After extraction, separate the extract from the solid residue by filtration or centrifugation.

    • Collect the supernatant and combine the extracts if the process is repeated.

    • Concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

    • Store the dried extract at -20°C for further purification and analysis.

Supercritical Fluid Extraction (SFE)

SFE is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract target compounds. The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds like isoflavonoids.

Protocol:

  • Sample Preparation: Prepare dried and powdered plant material as described for UAE.

  • Extraction Setup:

    • Load the powdered plant material into the extraction vessel of the SFE system.

  • Extraction Parameters:

    • Set the extraction temperature (e.g., 50°C) and pressure (e.g., 20 MPa).

    • Introduce supercritical CO₂ at a constant flow rate.

    • If necessary, add a co-solvent (e.g., ethanol) to the CO₂ stream to increase the polarity of the solvent.

    • Set the extraction time (e.g., 2 hours).

  • Collection:

    • The extract is separated from the supercritical fluid in a separator by reducing the pressure, causing the CO₂ to return to a gaseous state and leaving the extract behind.

    • Collect the crude extract for further processing.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, leading to the disruption of plant cell walls and enhanced extraction efficiency. This method significantly reduces extraction time and solvent volume.

Protocol:

  • Sample Preparation: Prepare dried and powdered plant material.

  • Extraction Setup:

    • Place a weighed amount of the plant material in a microwave-safe extraction vessel.

    • Add the appropriate extraction solvent (e.g., 70% ethanol).

  • Microwave Irradiation:

    • Place the vessel in a microwave extraction system.

    • Set the microwave power (e.g., 300 W), temperature (e.g., 60°C), and extraction time (e.g., 15 minutes).

  • Post-Extraction Processing:

    • After the extraction is complete and the vessel has cooled, filter the mixture to separate the extract from the solid residue.

    • Concentrate the extract using a rotary evaporator.

Purification by Column Chromatography

Column chromatography is a widely used technique for the purification of individual compounds from a crude extract. The separation is based on the differential adsorption of compounds to the stationary phase as the mobile phase passes through the column.

Protocol:

  • Column Packing:

    • Select an appropriate stationary phase (e.g., silica (B1680970) gel or a macroporous resin).

    • Prepare a slurry of the stationary phase in the initial mobile phase solvent.

    • Pour the slurry into a glass column and allow it to pack uniformly, avoiding air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Pass the mobile phase (eluent) through the column. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate compounds with different polarities.

    • For isoflavonoids, a common mobile phase system is a gradient of chloroform (B151607) and methanol.

  • Fraction Collection:

    • Collect the eluent in fractions as it exits the column.

  • Analysis:

    • Analyze the collected fractions using a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the purified this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the isolated this compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow cluster_extraction Extraction Methods cluster_purification Purification PlantMaterial Plant Material (e.g., Pueraria lobata roots) Grinding Drying & Grinding PlantMaterial->Grinding PowderedMaterial Powdered Plant Material Grinding->PowderedMaterial UAE Ultrasound-Assisted Extraction (UAE) PowderedMaterial->UAE SFE Supercritical Fluid Extraction (SFE) PowderedMaterial->SFE MAE Microwave-Assisted Extraction (MAE) PowderedMaterial->MAE Filtration Filtration / Centrifugation UAE->Filtration CrudeExtract Crude this compound Extract SFE->CrudeExtract MAE->Filtration ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography Concentration Concentration (Rotary Evaporation) Filtration->Concentration Concentration->CrudeExtract FractionCollection Fraction Collection ColumnChromatography->FractionCollection Analysis TLC / HPLC Analysis FractionCollection->Analysis Purethis compound Pure this compound Analysis->Purethis compound Parameters_Relationship cluster_parameters Key Optimization Parameters ExtractionEfficiency Extraction Efficiency (Yield & Purity) Solvent Solvent Type & Concentration Solvent->ExtractionEfficiency Temperature Temperature Temperature->ExtractionEfficiency Time Extraction Time Time->ExtractionEfficiency Pressure Pressure (for SFE) Pressure->ExtractionEfficiency Ratio Solvent-to-Solid Ratio Ratio->ExtractionEfficiency Power Power (for UAE/MAE) Power->ExtractionEfficiency

References

Application Notes & Protocols for Isoedultin Identification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoedultin (B15391317), a natural product classified as a coumarin (B35378), has garnered interest for its potential biological activities. Accurate identification and quantification of this compound in complex matrices such as plant extracts or biological fluids are crucial for further research and development. Liquid chromatography coupled with mass spectrometry (LC-MS) offers a highly sensitive and selective platform for the analysis of such compounds. These application notes provide a comprehensive protocol for the identification and characterization of this compound using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric analysis. A proposed fragmentation pathway is also presented to aid in structural confirmation.

Principle of the Method

The method utilizes high-performance liquid chromatography (HPLC) to separate this compound from other components in a sample mixture. The separated analyte is then introduced into a mass spectrometer. Electrospray ionization (ESI) is typically used to generate gas-phase ions of this compound, which are then separated based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) is employed for structural elucidation. In MS/MS, the precursor ion corresponding to this compound is isolated and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern that serves as a fingerprint for its identification.

Experimental Protocols

Sample Preparation

The following is a general protocol for the extraction of coumarins from plant material. The exact procedure may need to be optimized based on the specific sample matrix.

Materials:

  • Plant material (e.g., dried and powdered leaves or roots)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Weigh 1 gram of the powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol in water.

  • Vortex the mixture for 5 minutes.

  • Sonicate the sample for 30 minutes in a water bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process (steps 2-5) on the remaining pellet and combine the supernatants.

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 90% water with 0.1% formic acid: 10% acetonitrile (B52724) with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are proposed starting conditions for the LC-MS/MS analysis of this compound. Optimization may be required.

Table 1: Proposed LC-MS/MS Parameters for this compound Analysis

ParameterSuggested Conditions
LC System
ColumnC18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B in 1 minute, and re-equilibrate for 5 minutes.
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Ion Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MS ModeFull Scan (m/z 100-600) and Product Ion Scan
Precursor Ion (for MS/MS)m/z 387.14 (corresponding to [M+H]⁺ of this compound, C21H22O7)
Collision EnergyRamped (e.g., 15-40 eV) to obtain a rich fragmentation spectrum.

Data Presentation

Quantitative analysis of this compound would typically involve the use of a calibration curve generated from a certified reference standard. The data can be presented in a table format for clarity and easy comparison across different samples.

Table 2: Example of Quantitative Data Summary for this compound

Sample IDSample TypeThis compound Concentration (µg/mL)Standard Deviation% RSD
Sample 1Plant Extract A12.50.86.4
Sample 2Plant Extract B25.11.56.0
Sample 3Plasma (Spiked)9.80.55.1
Sample 4Formulation X48.22.14.4

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the identification of this compound using LC-MS/MS.

experimental_workflow sample_prep Sample Preparation (Extraction, Filtration) lc_separation LC Separation (C18 Column) sample_prep->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms_analysis MS Analysis (Full Scan) ionization->ms_analysis msms_fragmentation MS/MS Fragmentation (Product Ion Scan) ms_analysis->msms_fragmentation data_analysis Data Analysis (Identification & Quantification) msms_fragmentation->data_analysis

LC-MS/MS workflow for this compound identification.
Proposed Fragmentation Pathway of this compound

Based on the chemical structure of this compound (C21H22O7, Exact Mass: 386.1366) and common fragmentation patterns of coumarins, a proposed fragmentation pathway for the protonated molecule ([M+H]⁺, m/z 387.14) is shown below. The fragmentation is expected to involve the loss of the side chains attached to the coumarin core.

fragmentation_pathway M_H This compound [M+H]⁺ m/z 387.14 frag1 Fragment 1 m/z 287.09 M_H->frag1 -C5H8O2 frag3 Fragment 3 m/z 187.04 M_H->frag3 -C10H14O3 frag2 Fragment 2 m/z 259.09 frag1->frag2 -CO

Proposed MS/MS fragmentation of this compound.

Disclaimer: The proposed fragmentation pathway is theoretical and based on the general principles of mass spectrometry. The actual fragmentation pattern should be confirmed by analyzing a certified reference standard of this compound.

In Vitro Bioassays for Testing Isoorientin Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoorientin, a C-glycoside flavonoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. This document provides detailed application notes and protocols for a range of in vitro bioassays to effectively screen and characterize the biological activity of Isoorientin. These protocols are designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Data Presentation: Summary of Isoorientin In Vitro Activity

The following tables summarize the reported in vitro biological activities of Isoorientin, providing a comparative overview of its potency in various assays.

Assay TypeTarget/EndpointCell Line/SystemIC₅₀/EC₅₀ ValueReference Compound
Anti-inflammatory
COX-2 InhibitionCyclooxygenase-2 Enzyme ActivityOvine COX-239 µMCelecoxib
5-LOX Inhibition5-Lipoxygenase Enzyme ActivityPotato 5-LOX> 100 µMZileuton
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesRAW 264.7Dose-dependent reductionDexamethasone
TNF-α ProductionLPS-stimulated RAW 264.7 macrophagesRAW 264.7Dose-dependent reductionDexamethasone
IL-6 ProductionLPS-stimulated RAW 264.7 macrophagesRAW 264.7Dose-dependent reductionDexamethasone
NF-κB InhibitionNF-κB activationHUVECs8.9 µg/mLN/A
Antioxidant
DPPH Radical ScavengingDPPH radicalCell-free~31-38 µMTrolox, Ascorbic Acid
ABTS Radical ScavengingABTS radical cationCell-freeHigh activity reportedTrolox, Ascorbic Acid
Cytotoxicity
MTT AssayCell ViabilityRAW 264.7No significant toxicity up to 100 µMDoxorubicin

Experimental Protocols

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare various concentrations of Isoorientin in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the Isoorientin solutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for the desired treatment period (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well plate start->seed_cells treat_cells Treat cells with Isoorientin seed_cells->treat_cells prep_isoorientin Prepare Isoorientin dilutions prep_isoorientin->treat_cells incubate_24h Incubate 24h treat_cells->incubate_24h add_mtt Add MTT solution incubate_24h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

MTT Assay Experimental Workflow

Anti-inflammatory Assays

Principle: Nitric oxide is a key inflammatory mediator. Its production can be indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with Isoorientin as described in the MTT assay protocol. After a pre-incubation period (e.g., 1 hour), stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production. Incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of the LPS-stimulated control.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific proteins, such as TNF-α and IL-6, in the cell culture supernatant.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the NO production assay to culture and treat RAW 264.7 cells with Isoorientin and stimulate with LPS.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kits being used. A general workflow is as follows:

    • Coat a 96-well plate with the capture antibody.

    • Block non-specific binding sites.

    • Add standards and samples (supernatants) to the wells.

    • Add the detection antibody.

    • Add a streptavidin-HRP conjugate.

    • Add the substrate solution to develop color.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples.

Anti_Inflammatory_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_no NO Assay cluster_elisa ELISA (TNF-α, IL-6) seed_cells Seed RAW 264.7 cells pre_treat Pre-treat with Isoorientin seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate 24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent elisa_protocol Follow ELISA Kit Protocol collect_supernatant->elisa_protocol read_no Read Absorbance at 540 nm griess_reagent->read_no read_elisa Read Absorbance at 450 nm elisa_protocol->read_elisa

Workflow for NO and Cytokine Assays

Antioxidant Assays

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Prepare a stock solution of Isoorientin in methanol and make serial dilutions. Use a known antioxidant like ascorbic acid or Trolox as a positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the Isoorientin dilutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Determine the IC₅₀ value (the concentration of Isoorientin that scavenges 50% of the DPPH radicals).

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • ABTS•⁺ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix equal volumes of the two solutions and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Working Solution: Dilute the ABTS•⁺ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: In a 96-well plate, add 190 µL of the ABTS•⁺ working solution to 10 µL of the Isoorientin dilutions.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•⁺ scavenging activity and the IC₅₀ value as described for the DPPH assay.

Enzyme Inhibition Assays

Principle: This assay measures the ability of Isoorientin to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins. The peroxidase activity of COX is monitored colorimetrically or fluorometrically.[1]

Protocol:

A commercial COX-2 inhibitor screening kit is recommended for this assay. The general procedure is as follows:

  • Reagent Preparation: Prepare the assay buffer, probe, cofactor, and enzyme solutions as per the kit's instructions.

  • Inhibitor Incubation: Add the assay buffer, enzyme, and Isoorientin (at various concentrations) to the wells of a microplate. Incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

  • Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength in a kinetic mode.

  • Data Analysis: Calculate the rate of the reaction for each concentration of Isoorientin and determine the IC₅₀ value.

Principle: This assay determines the ability of Isoorientin to inhibit the 5-LOX enzyme, which catalyzes the first step in the biosynthesis of leukotrienes, another class of inflammatory mediators.

Protocol:

Similar to the COX-2 assay, using a commercial 5-LOX inhibitor screening kit is the most reliable approach. The protocol will generally involve:

  • Reagent Preparation: Prepare the assay buffer, probe, substrate, and enzyme solutions.

  • Inhibitor Incubation: Incubate the 5-LOX enzyme with different concentrations of Isoorientin.

  • Reaction Initiation: Add the substrate (e.g., linoleic acid or arachidonic acid) to start the reaction.

  • Signal Detection: Measure the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value for Isoorientin.

Signaling Pathway Diagrams

The anti-inflammatory effects of Isoorientin are often attributed to its ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

NF_kB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK p_IkB p-IκBα IKK->p_IkB Phosphorylation IkB IκBα IkB->p_IkB NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB/IκBα Complex NFkB_IkB->IKK NFkB_IkB->IkB NFkB_IkB->NFkB Proteasome Proteasomal Degradation p_IkB->Proteasome DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription Isoorientin Isoorientin Isoorientin->IKK Inhibition

NF-κB Signaling Pathway Inhibition

MAPK_Signaling_Pathway cluster_stimuli Stress/Inflammatory Stimuli cluster_upstream Upstream Kinases cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stimuli LPS, Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 AP1 AP-1 p38->AP1 JNK JNK JNK->AP1 ERK ERK ERK->AP1 MKK3_6->p38 Phosphorylation MKK4_7->JNK Phosphorylation MEK1_2->ERK Phosphorylation Inflammation Inflammation AP1->Inflammation Isoorientin Isoorientin Isoorientin->MAPKKK Inhibition

MAPK Signaling Pathway Modulation

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the in vitro evaluation of Isoorientin's biological activities. By employing these standardized assays, researchers can obtain reliable and comparable data on the anti-inflammatory, antioxidant, and cytotoxic properties of this promising natural compound. The provided signaling pathway diagrams offer a visual representation of the potential mechanisms of action, guiding further mechanistic studies. These application notes are intended to facilitate the systematic investigation of Isoorientin and accelerate its potential development as a therapeutic agent.

References

Animal Models for Studying Isoflavone Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavones are a class of phytoestrogens, plant-derived compounds with estrogen-like activity, that are being extensively investigated for their potential therapeutic effects in a variety of diseases, including cancer, osteoporosis, cardiovascular disease, and for the alleviation of menopausal symptoms.[1][2] Due to the lack of specific information on "Isoedultin," this document provides a comprehensive guide to establishing and utilizing animal models for studying the effects of a well-characterized class of isoflavones. These protocols and application notes can be adapted for the study of novel compounds with similar biological activities.

This document provides detailed methodologies for key in vivo experiments, summarizes quantitative data for comparative analysis, and includes visualizations of relevant signaling pathways and experimental workflows.

I. Animal Models for Cancer Studies

A. Application Notes

Animal models are indispensable for evaluating the anti-cancer potential of isoflavones in vivo.[1] A commonly used model is the xenograft mouse model, where human cancer cells are implanted into immunodeficient mice.[3] This allows for the study of the effect of isoflavones on human tumor growth in a living organism. Isoflavones have been shown to inhibit cancer cell progression by modulating various signaling pathways, including Akt, NF-κB, and MAPK.[4]

B. Experimental Protocol: Human Cancer Xenograft Model in Nude Mice

This protocol describes the induction of tumors using human cancer cells and subsequent treatment with isoflavones.

1. Cell Culture and Animal Preparation:

  • Culture human cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) under standard conditions.

  • Acquire female athymic nude mice (4-6 weeks old).

  • Acclimatize the mice for at least one week before the experiment.

2. Tumor Cell Implantation:

  • Harvest cancer cells and resuspend them in a sterile phosphate-buffered saline (PBS) or Matrigel solution.

  • Inject 1 x 10^6 to 1 x 10^7 cells subcutaneously into the flank of each mouse.

  • For estrogen-dependent tumors like MCF-7, a slow-release estrogen pellet may need to be implanted to support initial tumor growth.

3. Treatment Regimen:

  • Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups.

  • Administer the isoflavone (B191592) (e.g., genistein, daidzein) or vehicle control daily via oral gavage or intraperitoneal injection. Doses can range from 1 to 100 mg/kg body weight, depending on the compound's bioavailability and efficacy.

4. Data Collection and Analysis:

  • Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).

  • Monitor body weight and overall health of the animals.

  • At the end of the study (e.g., 4-6 weeks), euthanize the mice and excise the tumors.

  • Analyze tumors for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay) via immunohistochemistry.

  • Conduct Western blot or PCR analysis on tumor lysates to assess the expression of proteins in key signaling pathways.

C. Quantitative Data Summary
Animal ModelIsoflavone/DoseCancer TypeKey FindingsReference
Nude MiceGenistein (unspecified dose)Pancreatic CancerInhibition of Notch signaling, leading to decreased NF-κB activity and apoptosis.
Nude MiceSoy Isoflavone Extracts (6.25 and 12.5 g/kg diet)Estrogen-dependent Breast Cancer (MCF-7)Stimulation of tumor growth, increased pS2 expression and proliferation.
Balb/c MiceGenistein, Daidzein, Equol (750 mg/kg diet)Breast Cancer (4T1) with bone micro-metastasisEnhanced growth of bone micro-tumors and stimulated lung metastasis.

D. Visualizations

experimental_workflow_cancer cluster_prep Preparation cluster_induction Tumor Induction cluster_treatment Treatment cluster_analysis Analysis prep1 Culture Human Cancer Cells ind1 Harvest & Resuspend Cells prep1->ind1 prep2 Acclimatize Nude Mice ind2 Subcutaneous Injection prep2->ind2 treat1 Tumor Growth (e.g., 100 mm³) ind2->treat1 treat2 Randomize Mice treat1->treat2 treat3 Daily Isoflavone Administration treat2->treat3 ana1 Monitor Tumor Volume & Body Weight treat3->ana1 ana2 Euthanize & Excise Tumor ana1->ana2 End of Study ana3 Immunohistochemistry (Ki-67, TUNEL) ana2->ana3 ana4 Western Blot/PCR ana2->ana4

Caption: Experimental workflow for a cancer xenograft model. (Within 100 characters)

Caption: Isoflavone-modulated signaling pathways in cancer. (Within 100 characters)

II. Animal Models for Osteoporosis Studies

A. Application Notes

The ovariectomized (OVX) rat is the most widely used animal model for postmenopausal osteoporosis. Ovariectomy induces estrogen deficiency, leading to accelerated bone loss, which mimics the condition in postmenopausal women. Isoflavones, due to their estrogenic activity, are studied for their potential to prevent or reverse this bone loss. Key signaling pathways involved in the protective effects of isoflavones on bone include the RANKL/RANK/OPG and Wnt/β-catenin pathways.

B. Experimental Protocol: Ovariectomized Rat Model of Osteoporosis

This protocol details the induction of osteoporosis through ovariectomy and subsequent evaluation of isoflavone treatment.

1. Animals and Ovariectomy:

  • Use female Sprague-Dawley or Wistar rats (3-6 months old).

  • Acclimatize the animals for at least one week.

  • Perform bilateral ovariectomy under anesthesia (e.g., ketamine/xylazine cocktail). A sham operation (laparotomy without ovary removal) should be performed on the control group.

  • Provide post-operative care, including analgesics.

2. Treatment Regimen:

  • Allow a recovery period of 2-4 weeks to establish bone loss.

  • Randomize the OVX rats into treatment groups (e.g., vehicle control, isoflavone, positive control like 17β-estradiol).

  • Administer the isoflavone or control substance daily for 8-12 weeks via oral gavage. Dosages can vary, for example, 80 or 160 µg/g of diet have been shown to be effective.

3. Data Collection and Analysis:

  • Monitor body weight and food intake throughout the study.

  • At the end of the treatment period, collect blood samples for biochemical analysis of bone turnover markers (e.g., serum alkaline phosphatase (ALP), osteocalcin, N-telopeptide (NTX)).

  • Euthanize the rats and harvest femurs and tibias.

  • Measure bone mineral density (BMD) using dual-energy X-ray absorptiometry (DEXA).

  • Perform micro-computed tomography (µCT) analysis to assess bone microarchitecture (e.g., bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th)).

  • Conduct histomorphometric analysis on bone sections.

C. Quantitative Data Summary
Animal ModelIsoflavone/DoseKey FindingsReference
Ovariectomized RatsIsoflavone Aglycone (low and medium doses)Increased serum Ca, P, BAP; Increased BMD, BV/TV, Tb.N, Tb.Th; Decreased ALP, BGP, NTX-I.
Ovariectomized RatsSoy Isoflavones (80 µg/g diet)As effective as estrogen therapy in preventing osteoporotic bone loss.
Mature Female Rats (Voluntary Exercise and Food Restriction Model)Isoflavone Powder (0.5% in diet)Inhibited bone loss when estradiol (B170435) levels were low.

D. Visualizations

experimental_workflow_osteoporosis cluster_prep Preparation cluster_induction Induction of Osteoporosis cluster_treatment Treatment cluster_analysis Analysis prep1 Acclimatize Female Rats ind1 Bilateral Ovariectomy (OVX) prep1->ind1 ind2 Sham Operation prep1->ind2 ind3 Post-operative Recovery (2-4 weeks) ind1->ind3 ind2->ind3 treat1 Randomize OVX Rats ind3->treat1 treat2 Daily Isoflavone Administration (8-12 weeks) treat1->treat2 ana1 Collect Blood for Biochemical Markers treat2->ana1 End of Study ana2 Harvest Femurs/Tibias ana1->ana2 ana3 Measure Bone Mineral Density (DEXA) ana2->ana3 ana4 Assess Microarchitecture (µCT) ana2->ana4

Caption: Experimental workflow for an ovariectomized rat model of osteoporosis. (Within 100 characters)

Caption: Isoflavone-modulated signaling pathways in bone metabolism. (Within 100 characters)

III. Animal Models for Cardiovascular and Menopausal Studies

A. Application Notes for Cardiovascular Disease

Animal models for atherosclerosis, a key cardiovascular disease, can be induced through diet (e.g., high-fat, high-cholesterol diets) in species like rabbits or specific mouse strains (e.g., ApoE knockout mice). Isoflavones are investigated for their potential to improve lipid profiles, reduce inflammation, and enhance endothelial function.

B. Application Notes for Menopausal Symptoms

The ovariectomized rat model is also used to study menopausal symptoms. In addition to bone loss, these animals exhibit other signs of estrogen deficiency, such as weight gain and changes in lipid metabolism, which can be monitored to assess the efficacy of isoflavone treatment.

IV. Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics and bioavailability of isoflavones is crucial for designing effective in vivo studies and interpreting the results. The bioavailability of isoflavones can be low and variable between individuals and animal species. Key factors influencing bioavailability include the chemical form of the isoflavone (aglycone vs. glucoside), metabolism by gut microbiota, and first-pass metabolism in the liver. It is recommended to perform pharmacokinetic studies in the chosen animal model to determine key parameters such as Cmax, Tmax, AUC, and half-life before initiating long-term efficacy studies.

A. Experimental Protocol: Pharmacokinetic Study in Rats

1. Animal Preparation and Dosing:

  • Use cannulated rats (e.g., with jugular vein catheters) to facilitate repeated blood sampling.

  • Administer a single dose of the isoflavone intravenously (for bioavailability calculation) and orally (the intended route for efficacy studies).

2. Blood Sampling:

  • Collect blood samples at multiple time points post-dosing (e.g., 0, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

  • Process blood to obtain plasma and store at -80°C until analysis.

3. Sample Analysis:

  • Quantify the concentration of the isoflavone and its major metabolites in plasma using a validated analytical method, such as LC-MS/MS.

4. Data Analysis:

  • Use pharmacokinetic software to calculate key parameters and determine the oral bioavailability.

Conclusion

The selection of an appropriate animal model is critical for the preclinical evaluation of isoflavones and novel compounds like "this compound". The protocols and data presented here provide a framework for conducting robust in vivo studies to investigate the therapeutic potential of these compounds in cancer, osteoporosis, and other conditions. Careful consideration of the experimental design, including the choice of animal model, treatment regimen, and endpoints, is essential for obtaining reliable and translatable results.

References

Application Notes and Protocols: Synthesis of Isoedultin Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and structure-activity relationship (SAR) studies of Isoedultin derivatives. This compound (4,2',4'-trihydroxy-6'-methoxychalcone) is a chalcone (B49325) of interest for its potential biological activities. The protocols outlined below detail the synthesis of the this compound scaffold via the Claisen-Schmidt condensation and propose a framework for generating a library of derivatives to explore their SAR.

Introduction to this compound and SAR Studies

Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core. They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The biological activity of chalcones is highly dependent on the substitution pattern on their two aromatic rings (Ring A and Ring B).

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural modifications of a lead compound, such as this compound, affect its biological activity. By systematically altering the functional groups on the chalcone scaffold, researchers can identify key structural features responsible for potency and selectivity, guiding the design of more effective therapeutic agents. Hydroxyl and methoxy (B1213986) groups are particularly important substituents on the chalcone framework, influencing the molecule's antioxidant and cytotoxic properties.[1][2][3]

Synthesis of the this compound Scaffold

The fundamental method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde.[4] For the synthesis of the this compound scaffold (4,2',4'-trihydroxy-6'-methoxychalcone), the selected precursors are 2',4'-dihydroxy-6'-methoxyacetophenone (B51203) (for Ring A) and 4-hydroxybenzaldehyde (B117250) (for Ring B).

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of the this compound scaffold.

Materials:

  • 2',4'-dihydroxy-6'-methoxyacetophenone

  • 4-hydroxybenzaldehyde

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)

  • Hydrochloric Acid (HCl) (e.g., 10%)

  • Distilled water

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates and chamber

  • Appropriate solvent system for TLC (e.g., ethyl acetate/hexane)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2',4'-dihydroxy-6'-methoxyacetophenone and 4-hydroxybenzaldehyde in a minimal amount of ethanol.

  • Reaction Initiation: Place the flask in an ice bath to cool the solution.

  • Base Addition: While stirring, slowly add the aqueous NaOH solution dropwise to the reaction mixture. The addition of a strong base facilitates the deprotonation of the acetophenone, initiating the condensation.

  • Reaction Monitoring: Continue stirring the reaction mixture in the ice bath for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Product Precipitation: The this compound product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product with cold distilled water to remove any inorganic impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Proposed this compound Derivatives for SAR Studies

To investigate the SAR of this compound, a series of derivatives can be synthesized by modifying the substitution patterns on Ring A and Ring B. The following table presents a hypothetical series of this compound derivatives and their potential anticancer activity, represented by IC50 values. This data is illustrative and designed to reflect common SAR trends observed for chalcones, where the number and position of hydroxyl and methoxy groups can significantly impact cytotoxicity.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives against a Cancer Cell Line

Compound IDR1 (Ring A)R2 (Ring A)R3 (Ring A)R4 (Ring B)Hypothetical IC50 (µM)
This compound OH H OH OH 15.2
ID-1OCH3HOHOH25.8
ID-2OHHOCH3OH18.5
ID-3OHHOHOCH322.1
ID-4OHHOHH35.6
ID-5HHOHOH28.4
ID-6OHOHOHOH10.5
ID-7OCH3HOCH3OCH345.3
ID-8OHHOHNO28.9
ID-9OHHOHCl12.7

Note: The IC50 values in this table are hypothetical and for illustrative purposes only.

Biological Evaluation of this compound Derivatives

The synthesized this compound derivatives can be screened for various biological activities. A common initial screening for anticancer potential is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few more hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compounds relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Claisen-Schmidt Condensation cluster_product Product cluster_derivatization Derivatization for SAR cluster_evaluation Biological Evaluation 2_4_dihydroxy_6_methoxyacetophenone 2',4'-dihydroxy- 6'-methoxyacetophenone Reaction Base-catalyzed Condensation (NaOH, Ethanol) 2_4_dihydroxy_6_methoxyacetophenone->Reaction 4_hydroxybenzaldehyde 4-hydroxybenzaldehyde 4_hydroxybenzaldehyde->Reaction This compound This compound Scaffold Reaction->this compound Derivatives Synthesis of Derivatives (ID-1 to ID-9) This compound->Derivatives Bioassay Biological Assays (e.g., MTT Assay) Derivatives->Bioassay

Caption: Synthetic workflow for this compound derivatives and their biological evaluation.

Signaling Pathway

Chalcones, such as Isoliquiritigenin which is structurally similar to this compound, have been shown to modulate the Nrf2 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chalcone This compound Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Chalcone->Keap1_Nrf2 inhibition ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 inhibition Keap1 Keap1 Keap1_Nrf2->Keap1 dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Ub Ubiquitination Keap1->Ub Nrf2_free->Ub Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocation Proteasome Proteasomal Degradation Ub->Proteasome leads to ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression activates

Caption: Modulation of the Nrf2 signaling pathway by an this compound derivative.

References

Application Notes and Protocols for Isoorientin (formerly referred to as Isoedultin) Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Cell Culture-Based Assays

Introduction

Isoorientin (B1672268), a C-glycosyl flavone (B191248) found in various plants, has garnered significant scientific interest due to its diverse pharmacological properties.[1][2] Extensive research has demonstrated its potential as an anti-inflammatory, anticancer, and wound-healing agent.[3][4][5] These application notes provide detailed protocols for cell culture-based assays to investigate the biological activities of Isoorientin. The methodologies outlined below are intended for researchers, scientists, and drug development professionals.

Key Biological Activities and Corresponding Assays

Isoorientin has been shown to exhibit several key biological effects that can be investigated using in vitro cell culture models:

  • Anticancer Activity: Isoorientin and related isoflavones can induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines. Key assays for investigating these effects include cytotoxicity assays (MTT), cell cycle analysis, and apoptosis detection.

  • Anti-inflammatory Effects: Isoorientin can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). Relevant assays include quantification of inflammatory cytokines and analysis of key inflammatory signaling pathways like NF-κB.

  • Wound Healing Properties: Studies have shown that Isoorientin can promote wound closure in fibroblast cell models, suggesting its potential in tissue repair. The scratch assay is a common in vitro method to evaluate this activity.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of Isoorientin on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of Isoorientin in a suitable solvent (e.g., DMSO). Dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Isoorientin. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the concentration of Isoorientin to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Isoorientin cell_seeding->treatment compound_prep Prepare Isoorientin Dilutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570nm formazan_solubilization->read_absorbance calculate_viability Calculate Cell Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for determining cell viability using the MTT assay.

Anti-inflammatory Activity Assay (Cytokine Quantification by ELISA)

This protocol measures the effect of Isoorientin on the production of pro-inflammatory cytokines in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In this context, it is used to measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.

Protocol:

  • Cell Seeding: Seed macrophages (e.g., RAW 264.7) or other relevant cell types in a 24-well plate at a density of 1 x 10⁵ cells/well. Incubate for 24 hours.

  • Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of Isoorientin for 1-2 hours. Subsequently, stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 18-24 hours. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with a known anti-inflammatory drug (e.g., dexamethasone).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.

  • ELISA Procedure: Perform the ELISA for the target cytokine (e.g., IL-6, TNF-α) according to the manufacturer's instructions for the specific ELISA kit being used.

  • Data Analysis: Generate a standard curve using the provided cytokine standards. Use the standard curve to determine the concentration of the cytokine in each sample. Compare the cytokine levels in the Isoorientin-treated groups to the LPS-stimulated control group to determine the inhibitory effect.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and differentiate between apoptotic and necrotic cells following treatment with Isoorientin.

Principle: During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Isoorientin at the desired concentrations for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Wound Healing Assay (Scratch Assay)

This protocol assesses the effect of Isoorientin on cell migration, a key process in wound healing.

Principle: A "scratch" or wound is created in a confluent monolayer of cells. The ability of the cells to migrate and close the scratch over time is monitored.

Protocol:

  • Cell Seeding: Seed fibroblasts (e.g., 3T3-Swiss albino) or keratinocytes in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the Scratch: Use a sterile pipette tip to create a straight scratch across the center of the well.

  • Washing and Treatment: Wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of Isoorientin. Include a vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope with a camera.

  • Data Analysis: Measure the width of the scratch at different points for each time point. Calculate the percentage of wound closure using the following formula: Wound Closure (%) = [(Initial Wound Width - Wound Width at Time T) / Initial Wound Width] x 100

Experimental Workflow for Scratch Assay

Scratch_Assay_Workflow start Seed Cells to Confluency scratch Create a Scratch in the Monolayer start->scratch wash Wash to Remove Debris scratch->wash treat Add Medium with Isoorientin wash->treat image_t0 Image at Time 0 treat->image_t0 incubate Incubate for 12-24h image_t0->incubate image_tx Image at Subsequent Time Points incubate->image_tx analyze Measure Wound Closure image_tx->analyze end Determine Effect on Cell Migration analyze->end

Caption: Workflow for the in vitro wound healing scratch assay.

Signaling Pathway Analysis

Isoorientin has been shown to modulate several key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Isoorientin may exert its anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Transcription Isoorientin Isoorientin Isoorientin->IKK Inhibits

Caption: Isoorientin's potential inhibition of the NF-κB signaling pathway.

Western Blotting Protocol for Pathway Analysis
  • Protein Extraction: After cell treatment with Isoorientin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins based on molecular weight by running them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Table 1: Summary of Isoorientin's Effects on Cell Viability
Cell LineAssayConcentrationIncubation TimeResult (IC₅₀)Reference
Testicular Cancer (NCCIT, NTERA2)MTT0, 5, 20 µM48 hDose-dependent reduction in viability
Breast Cancer (MCF-7)CellTiter-BlueNot specifiedNot specifiedNot specifiedGeneral Assay Ref.
Ovarian Cancer (A2780)CellTiter-BlueNot specifiedNot specifiedNot specifiedGeneral Assay Ref.

Note: Specific IC₅₀ values for Isoorientin were not available in the provided search results. The table reflects the observed trends.

Table 2: Summary of Isoorientin's Anti-inflammatory Effects
Cell LineStimulantMeasured ParameterConcentrationResultReference
Human KeratinocytesTNF-αIL-8 ReleaseNot specifiedInhibited
Human KeratinocytesTNF-αVEGF ReleaseNot specifiedInhibited
Human KeratinocytesTNF-αIL-6 Levels25, 50, 100 µMDose-dependent reduction
Table 3: Summary of Isoorientin's Effects on Wound Healing
Cell LineAssayConcentrationTime PointsResult (% Wound Closure)Reference
3T3-Swiss Albino FibroblastsScratch Assay10 µM12 h29% improvement
3T3-Swiss Albino FibroblastsScratch Assay10 µM24 h56% improvement

Conclusion

The protocols and data presented here provide a comprehensive framework for investigating the biological activities of Isoorientin in cell culture models. These assays are fundamental for elucidating the mechanisms of action and evaluating the therapeutic potential of this promising natural compound. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.

References

Application Notes & Protocols: Techniques for Purifying Isoedultin from Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoedultin, a naturally occurring coumarin (B35378), has garnered interest for its potential biological activities. As a member of the flavonoid family, its purification from crude plant extracts is a critical step for further pharmacological investigation and drug development. This compound can be found in plants such as Carlina acaulis. This document provides detailed application notes and protocols for the extraction and purification of this compound from crude plant extracts, employing a multi-step strategy involving solvent extraction, column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and crystallization.

Data Presentation

Table 1: Summary of Purification Steps and Expected Purity

Purification StepStationary PhaseMobile Phase/SolventExpected Purity of this compound Fraction
Crude Extraction N/A70% Ethanol (B145695)1-5%
Silica (B1680970) Gel Column Chromatography Silica Gel (60-120 mesh)Gradient: Hexane -> Hexane:Ethyl Acetate (B1210297) -> Ethyl Acetate20-40%
Reversed-Phase C18 Column Chromatography C18 Silica GelGradient: Water -> Water:Methanol (B129727) -> Methanol60-80%
Preparative HPLC C18 Column (e.g., ODS-18)Isocratic or Gradient: Acetonitrile (B52724)/Methanol and Water>95%
Crystallization N/AEthanol/Water or Methanol/Water mixture>99%

Experimental Protocols

Preparation of Crude Extract from Carlina acaulis

This protocol describes the initial extraction of coumarins, including this compound, from the dried roots of Carlina acaulis.

Materials:

  • Dried and powdered roots of Carlina acaulis

  • 70% Ethanol (v/v)

  • Soxhlet extractor or large glass beaker for maceration

  • Rotary evaporator

  • Filter paper

Protocol:

  • Extraction:

    • Soxhlet Extraction (Recommended): Place 100 g of powdered Carlina acaulis root into a thimble and extract with 1 L of 70% ethanol in a Soxhlet apparatus for 6-8 hours.

    • Maceration: Alternatively, soak 100 g of powdered root in 1 L of 70% ethanol in a sealed container for 48-72 hours at room temperature with occasional shaking.

  • Filtration: Filter the extract through filter paper to remove solid plant material.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Drying: Dry the concentrated extract completely under vacuum to yield the crude extract.

Purification by Silica Gel Column Chromatography

This step provides a preliminary separation of compounds based on polarity.

Materials:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: n-Hexane, Ethyl Acetate

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel)

Protocol:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane (B109758) or the initial mobile phase and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).

    • Finish the elution with 100% ethyl acetate.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.

  • Analysis: Monitor the fractions by TLC to identify those containing this compound. Combine the fractions that show a similar TLC profile for the target compound.

  • Concentration: Evaporate the solvent from the combined fractions to obtain a partially purified this compound-rich fraction.

Purification by Reversed-Phase C18 Column Chromatography

This step further purifies the this compound-rich fraction based on hydrophobic interactions.

Materials:

  • Reversed-phase C18 silica gel

  • Glass chromatography column

  • Solvents: Methanol, Deionized Water

  • Fraction collection tubes

  • HPLC for fraction analysis

Protocol:

  • Column Packing: Pack the column with C18 silica gel slurried in methanol, then equilibrate with the initial mobile phase (e.g., 10% methanol in water).

  • Sample Loading: Dissolve the this compound-rich fraction from the previous step in a small volume of methanol and load it onto the column.

  • Elution:

    • Start elution with a low percentage of methanol in water (e.g., 10-20%).

    • Gradually increase the methanol concentration in a stepwise or linear gradient.

  • Fraction Collection and Analysis: Collect fractions and analyze them by analytical HPLC to identify those containing pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Final Purification by Preparative HPLC

This high-resolution step is designed to achieve high purity this compound.

Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., ODS-18, 10 µm particle size)

  • HPLC-grade solvents: Acetonitrile or Methanol, Water

  • Vials for fraction collection

Protocol:

  • Method Development: Optimize the separation on an analytical HPLC system first to determine the ideal isocratic or gradient conditions. A mobile phase consisting of acetonitrile and water is common for coumarin separation.[1]

  • Sample Preparation: Dissolve the purified fraction from the C18 column chromatography in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Elution: Inject the sample onto the preparative HPLC column and elute using the optimized mobile phase conditions. The flow rate will be higher than in analytical HPLC, as appropriate for the column dimensions.

  • Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined during analytical method development.

  • Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity (>95%).

  • Solvent Evaporation: Evaporate the solvent from the pure fraction.

Crystallization of Pure this compound

This final step yields highly pure, crystalline this compound.

Materials:

  • High-purity this compound from preparative HPLC

  • Solvents: Ethanol, Methanol, Deionized Water

  • Crystallization dish or beaker

  • Ice bath

Protocol:

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a good solvent (e.g., ethanol or methanol) at a slightly elevated temperature.

  • Induce Crystallization: Slowly add a poor solvent (e.g., water) dropwise until the solution becomes slightly turbid.

  • Cooling: Cover the container and allow it to cool slowly to room temperature. For improved crystal formation, subsequently place the container in an ice bath or refrigerator.

  • Crystal Collection: Collect the formed crystals by filtration.

  • Drying: Wash the crystals with a small amount of the cold solvent mixture and dry them under vacuum.

Mandatory Visualizations

experimental_workflow cluster_extraction Crude Extraction cluster_purification Purification cluster_final Final Product plant_material Carlina acaulis (powdered root) extraction Soxhlet Extraction (70% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column Initial Separation rp18_column Reversed-Phase C18 Column Chromatography silica_column->rp18_column Intermediate Purification prep_hplc Preparative HPLC rp18_column->prep_hplc High-Resolution Purification crystallization Crystallization prep_hplc->crystallization Final Polishing pure_this compound Pure this compound (>99%) crystallization->pure_this compound

Caption: Overall workflow for the purification of this compound.

column_chromatography_logic cluster_silica Silica Gel Chromatography (Normal Phase) cluster_rp18 Reversed-Phase C18 Chromatography silica_input Crude Extract silica_process Elution with increasing polarity (Hexane -> Ethyl Acetate) silica_input->silica_process silica_output This compound-rich fraction (moderately polar) silica_process->silica_output rp18_input This compound-rich fraction silica_output->rp18_input Proceed to next step rp18_process Elution with increasing polarity (Water -> Methanol) rp18_input->rp18_process rp18_output Further purified this compound rp18_process->rp18_output

Caption: Logic of the two-step column chromatography purification.

References

Developing a standard operating procedure for Isoedultin quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1. Introduction

Isoedultin is a naturally occurring isoflavone, a class of phytoestrogens known for their potential therapeutic properties. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for research and development in the fields of phytochemistry, pharmacology, and drug development. This document provides a detailed standard operating procedure (SOP) for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the limited availability of a specifically validated method for this compound, this protocol is adapted from established methods for structurally similar isoflavones, such as isoorientin. Rigorous method validation is mandatory before its application to sample analysis.

2. Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. Quantification is achieved by detecting the analyte using a UV detector at its maximum absorption wavelength. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.

3. Scope

This SOP is applicable to the quantitative analysis of this compound in plant extracts and can be adapted for biological matrices with appropriate sample preparation and validation.

4. Physicochemical Properties (Hypothetical)

Due to the lack of available experimental data for this compound, the following properties are estimated based on structurally similar isoflavones. These should be experimentally verified.

PropertyValueSource
Molecular FormulaC21H20O11Inferred from structure
Molecular Weight448.38 g/mol Inferred from structure
UV max (in Methanol)~265 nm, ~330 nmEstimated
SolubilitySoluble in Methanol (B129727), Ethanol; Sparingly soluble in Acetonitrile (B52724); Poorly soluble in WaterEstimated
StabilitySensitive to light and high temperatures. Store in a cool, dark place.General for flavonoids

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (purity ≥98%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic acid (analytical grade)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • HPLC vials

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Sonicator

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water (v/v).

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution. Store at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation (General Procedure for Plant Material)

  • Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of 80% methanol and extract by sonication for 30 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Repeat Extraction: Repeat the extraction process on the residue twice more.

  • Combine and Evaporate: Combine the filtrates and evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before analysis.

5. HPLC Conditions (Proposed)

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)
Gradient Program 0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 265 nm (or experimentally determined λmax)
Run Time 30 minutes

6. Method Validation (to be performed by the user)

The analytical method must be validated according to ICH guidelines, including the following parameters:

  • Specificity: Assess the ability to quantify this compound in the presence of other components by analyzing blank and spiked samples.

  • Linearity: Analyze a minimum of five concentrations of the working standard solutions. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 95-105%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a standard solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. These can be estimated based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) on the results.

Data Presentation

Table 1: Hypothetical Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (mAU*s)
150
5255
10510
251275
502550
1005100
Correlation Coefficient (r²) 0.9998

Table 2: Hypothetical Accuracy and Precision Data for this compound Quantification

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=3)Recovery (%)RSD (%)
87.95 ± 0.1299.41.5
1010.08 ± 0.15100.81.5
1211.85 ± 0.1898.81.5

Mandatory Visualization

Signaling Pathway

Keap1_Nrf2_Signaling_Pathway cluster_stress Oxidative/Electrophilic Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidants / Electrophiles (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Stress->Keap1_Nrf2 Inactivates Keap1 Nrf2_free Nrf2 (stabilized) Keap1_Nrf2->Nrf2_free Nrf2 Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Basal State Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_nucleus->Nrf2_Maf sMaf sMaf sMaf->Nrf2_Maf ARE Antioxidant Response Element (ARE) Nrf2_Maf->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription

Keap1-Nrf2 Signaling Pathway

Experimental Workflow

SOP_Workflow start Start prep_solutions Prepare Mobile Phases and Standard Solutions start->prep_solutions sample_prep Sample Preparation (Extraction, Filtration) prep_solutions->sample_prep hplc_setup HPLC System Setup and Equilibration sample_prep->hplc_setup calibration Inject Standard Solutions & Generate Calibration Curve hplc_setup->calibration sample_analysis Inject Sample Solutions calibration->sample_analysis data_processing Data Processing (Peak Integration, Quantification) sample_analysis->data_processing validation Method Validation (Specificity, Linearity, Accuracy, Precision) data_processing->validation results Report Results validation->results end End results->end

Experimental Workflow for this compound Quantification

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Isoedultin Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry analysis of Isoedultin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A1: this compound is a natural product, specifically a flavonoid glycoside. Its key chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₁H₂₂O₇[1][2]
Molecular Weight 386.4 g/mol [1][2]
Synonym Isoscoparin-7-O-glucoside
Chemical Structure A coumarin (B35378) derivative[1][2]

Q2: What are matrix effects and how do they affect this compound analysis?

A2: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (this compound). These components can include salts, lipids, proteins, and other endogenous substances from the biological sample. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy and reproducibility of quantitative analysis.

Q3: What are the common signs of matrix effects in my this compound LC-MS/MS data?

A3: Common indicators of matrix effects include:

  • Poor reproducibility of analyte response between different samples.

  • Inaccurate quantification, with results varying significantly from expected values.

  • A significant difference in the slope of calibration curves prepared in solvent versus those prepared in the sample matrix.

  • Signal suppression or enhancement when comparing the response of a post-extraction spiked sample to a neat solution.

Q4: What are the primary strategies to overcome matrix effects in this compound analysis?

A4: A multi-faceted approach is often the most effective:

  • Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components can significantly reduce interference. This can be achieved by optimizing the mobile phase gradient, changing the column chemistry, or using a higher-efficiency column (e.g., UPLC).

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects. A SIL-IS for this compound would have nearly identical chemical and physical properties, causing it to experience similar matrix effects as the analyte, thus allowing for accurate correction.

  • Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your this compound mass spectrometry experiments.

Issue 1: Low signal intensity or complete signal loss for this compound.
  • Question: I am not seeing a peak for this compound, or the peak is much smaller than expected. What could be the cause?

  • Answer: This is a common problem that can be caused by several factors. Follow this troubleshooting workflow:

    start Low or No this compound Signal check_ms Verify MS Instrument Performance (Tune & Calibrate) start->check_ms check_lc Evaluate LC Performance (Peak Shape, Retention Time) check_ms->check_lc Passes solution_ms Solution: Perform MS Maintenance and Recalibration check_ms->solution_ms Fails check_sample Assess Sample Preparation check_lc->check_sample Passes solution_lc Solution: Optimize LC Method (Gradient, Column) check_lc->solution_lc Fails investigate_me Investigate Matrix Effects check_sample->investigate_me Effective solution_sample Solution: Improve Sample Cleanup (SPE, LLE) check_sample->solution_sample Ineffective solution_me Solution: Implement Matrix Effect Mitigation Strategy investigate_me->solution_me

    Troubleshooting workflow for low this compound signal.

    Troubleshooting Steps:

    • Verify Mass Spectrometer Performance: Ensure your mass spectrometer is properly tuned and calibrated. A loss of sensitivity can be instrument-related.

    • Evaluate Chromatographic Performance: Check the peak shape and retention time of other compounds in your sample or a standard mix. Poor chromatography can lead to broad, low-intensity peaks.

    • Assess Sample Preparation: Your sample preparation method may not be effectively recovering this compound. Evaluate the recovery by spiking a known amount of this compound into a blank matrix and processing it alongside your samples.

    • Investigate Matrix Effects: Significant ion suppression is a likely cause. Perform a post-extraction spike experiment to quantify the extent of the matrix effect.

Issue 2: High variability in this compound peak areas between replicate injections or different samples.
  • Question: My this compound peak area is not consistent, leading to poor precision. Why is this happening?

  • Answer: High variability is often a strong indicator of inconsistent matrix effects.

    Troubleshooting Steps:

    • Evaluate Matrix Effect Variability: Use the post-extraction spike method on at least six different lots of your biological matrix. If you observe a high relative standard deviation (RSD) in the matrix factor, it indicates significant lot-to-lot variability in the matrix effect.

    • Improve Sample Cleanup: If lot-to-lot variability is high, your current sample preparation method is not robust enough. Consider switching from a simple protein precipitation to a more rigorous technique like solid-phase extraction (SPE) to remove more of the interfering components.

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the most effective way to correct for variability in matrix effects and improve precision.

Issue 3: Difficulty in achieving required sensitivity (Limit of Quantification - LOQ).
  • Question: I cannot reach the low detection limits required for my study. How can I improve the sensitivity for this compound?

  • Answer: Improving sensitivity requires a systematic optimization of your entire LC-MS/MS method.

    start Improve this compound Sensitivity optimize_ms Optimize MS Parameters (Ionization, MRM Transitions) start->optimize_ms optimize_lc Enhance Chromatographic Performance (UPLC) start->optimize_lc improve_sample_prep Refine Sample Preparation (Concentration Step) start->improve_sample_prep mitigate_me Minimize Matrix Effects start->mitigate_me end Achieve Desired LOQ optimize_ms->end optimize_lc->end improve_sample_prep->end mitigate_me->end

    Workflow for improving this compound sensitivity.

    Optimization Strategies:

    • Optimize Mass Spectrometer Parameters:

      • Ensure you are using the optimal ionization mode (positive or negative electrospray ionization). For the related compound isoscoparin (B3028397), positive ion mode has been shown to be effective.

      • Optimize the MRM (Multiple Reaction Monitoring) transitions. For this compound (precursor ion [M+H]⁺ ≈ m/z 387.4), perform a product ion scan to identify the most intense and stable fragment ions. Optimize the collision energy for each transition.

    • Enhance Chromatographic Performance:

      • Switching from traditional HPLC to Ultra-High-Performance Liquid Chromatography (UPLC) can result in sharper, narrower peaks, which increases the signal-to-noise ratio and improves sensitivity.

    • Refine Sample Preparation:

      • Incorporate a sample concentration step. For example, after SPE, evaporate the eluent and reconstitute the sample in a smaller volume of mobile phase.

    • Minimize Matrix Effects:

      • As discussed previously, thorough sample cleanup is crucial. Reducing ion suppression will directly improve the signal intensity of this compound.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

This protocol allows for the quantitative determination of matrix effects.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (this compound) and internal standard (if used) into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and internal standard into the extracted matrix supernatant/eluent.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before the extraction process. (This set is used to determine recovery).

  • Analyze the Samples: Inject and analyze all three sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF %):

      • MF % = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (RE %):

      • RE % = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100

    • Process Efficiency (PE %):

      • PE % = (MF * RE) / 100

Data Presentation:

Sample LotPeak Area (Set A)Peak Area (Set B)Matrix Factor (%)
Lot 150,00040,00080.0
Lot 250,00038,50077.0
Lot 350,00042,00084.0
Lot 450,00039,50079.0
Lot 550,00041,00082.0
Lot 650,00040,50081.0
Mean 50,000 40,250 80.5
%RSD 3.4%

Note: The %RSD of the matrix factor across different lots should ideally be less than 15%.

Protocol 2: Sample Preparation of Plasma/Serum using Protein Precipitation

This is a simple and rapid method for sample cleanup, suitable for initial method development.

Methodology:

  • Sample Aliquoting: Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.

  • Addition of Internal Standard: Add the internal standard solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol). A 3:1 ratio of organic solvent to sample is common.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well in a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase. This step helps to concentrate the sample and ensures compatibility with the LC system.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: UPLC-MS/MS Analysis of Isoscoparin (as a proxy for this compound)

The following is a starting point for developing a UPLC-MS/MS method for this compound, based on a published method for the related compound, isoscoparin.[2]

Instrumentation:

  • UPLC System coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) %B
    0.0 10
    2.0 90
    3.0 90
    3.1 10

    | 5.0 | 10 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical for this compound):

    • Precursor Ion (Q1): m/z 387.4 ([M+H]⁺ for C₂₁H₂₂O₇).

    • Product Ions (Q3): To be determined by infusing an this compound standard and performing a product ion scan. Likely fragments would involve the loss of the glycosyl group and subsequent fragmentation of the aglycone.

  • Source Parameters (to be optimized):

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Cone Gas Flow: ~50 L/hr

    • Desolvation Gas Flow: ~800 L/hr

By following these guidelines and protocols, researchers can effectively troubleshoot and overcome matrix effects in the mass spectrometric analysis of this compound, leading to more accurate and reliable results.

References

Enhancing the resolution of Isoedultin peaks in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis of Isoedultin. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing peak resolution during HPLC experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for developing an HPLC method for this compound analysis?

A good starting point for separating flavonoid-like compounds such as this compound is to use a C18 column with a gradient elution.[1] The mobile phase typically consists of an aqueous component (A) and an organic component (B).[2]

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.1% acetic acid).[1][2] Adding a small amount of acid helps suppress the ionization of phenolic hydroxyl groups in this compound, which results in sharper and more symmetrical peaks.[1]

  • Mobile Phase B: Acetonitrile or Methanol containing the same concentration of the acidic modifier.

  • Initial Gradient: A typical starting gradient can run from 5-10% B to 70-90% B over a period of 15-20 minutes. The optimal gradient will ultimately depend on the specific column dimensions and HPLC system.

Q2: How do I choose between Acetonitrile and Methanol as the organic solvent?

The choice of organic solvent is a critical factor that influences separation selectivity. Screening both during method development is often beneficial to find the optimal separation conditions.

Acetonitrile generally provides lower viscosity, which leads to lower system backpressure and potentially better column efficiency. It is also favored for its transparency at low UV wavelengths. Methanol is a more cost-effective option and, being a protic solvent, can offer different selectivity through hydrogen bonding interactions with the analyte. If you are experiencing co-elution with other compounds, switching between these two solvents is a powerful strategy to alter the elution order and improve resolution.

Q3: What role does the mobile phase pH play in the analysis of this compound?

The pH of the mobile phase is a critical parameter for ionizable compounds like this compound. Adjusting the pH can significantly alter the analyte's ionization state, which in turn affects its retention time and peak shape. For best results, the mobile phase pH should be adjusted to be at least 1-2 units away from the analyte's pKa. This ensures that the analyte is in a single ionic form (either fully protonated or deprotonated), preventing peak splitting or broadening that can occur when both ionized and non-ionized forms are present.

Q4: Should I use an isocratic or gradient elution method?

The choice between isocratic and gradient elution depends on the complexity of the sample.

  • Isocratic Elution: This method uses a constant mobile phase composition. It is best suited for simple mixtures where all components can be adequately separated with a single solvent ratio.

  • Gradient Elution: This method involves changing the mobile phase composition (e.g., increasing the percentage of organic solvent) during the run. It is ideal for complex samples containing compounds with a wide range of polarities. A gradient helps to elute strongly retained compounds as sharper peaks and reduces the overall analysis time.

Troubleshooting Guide

This guide addresses specific peak shape and resolution problems you may encounter during this compound analysis.

Problem 1: My this compound peak is too broad.

Broad peaks are a common issue that can compromise resolution and sensitivity. They can result from several factors related to the column, mobile phase, or overall system.

Potential Causes and Solutions:

CauseSolution(s)
High Retention (k > 10) Increase the percentage of the organic solvent (Acetonitrile/Methanol) in the mobile phase to decrease the retention time.
Column Degradation Column performance deteriorates over time due to contamination or stationary phase breakdown. First, try flushing the column with a strong solvent. If peak shape does not improve, the column may need to be replaced.
Large Particle Size Columns with larger packing particles are inherently less efficient. For higher efficiency and sharper peaks, use columns packed with smaller particles (e.g., <3 µm) or solid-core particles.
Extra-Column Volume Excessive tubing length or a large detector flow cell can contribute to band broadening. Minimize the length and internal diameter of all tubing between the injector and the detector.
Low Temperature Lower column temperatures increase mobile phase viscosity and can lead to broader peaks. Increasing the column temperature can improve efficiency, but must be done carefully to avoid analyte degradation.
Problem 2: My this compound peak is tailing.

Peak tailing, where the latter half of the peak is drawn out, is a frequent problem that can affect integration accuracy and resolution. It is often caused by unwanted chemical interactions or physical issues in the system.

Potential Causes and Solutions:

CauseSolution(s)
Secondary Silanol (B1196071) Interactions Unreacted, acidic silanol groups on the silica (B1680970) surface of the column can interact with basic functional groups on analytes, causing tailing. Ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to suppress silanol ionization. Using an end-capped column also minimizes these interactions.
Column Contamination Buildup of contaminants on the column frit or packing material can distort the peak shape. Reverse-flush the column to waste. If this fails, consider replacing the inlet frit or the guard column.
Column Overload Injecting too much sample can saturate the stationary phase, leading to tailing. Reduce the injection volume or dilute the sample concentration and reinject.
Mobile Phase pH Issues If the mobile phase pH is too close to the analyte's pKa, it can result in tailing or split peaks. Adjust the pH to be at least one unit above or below the pKa.
Column Void A void at the head of the column can cause the sample band to spread unevenly, leading to distorted peaks. This is often indicated by a sudden drop in backpressure and affects all peaks in the chromatogram. Replacing the column is the only solution.
Problem 3: My this compound peak is co-eluting with an impurity.

Co-elution occurs when two or more compounds are not adequately separated, resulting in overlapping peaks. Improving resolution (Rs) is key and can be achieved by influencing column efficiency (N), retention factor (k), or selectivity (α).

Strategies to Improve Resolution:

ParameterMethod(s) to Modify
Increase Selectivity (α) This is the most powerful way to improve resolution. • Change Organic Solvent: Switch from Acetonitrile to Methanol, or vice-versa. This can alter elution order. • Adjust Mobile Phase pH: Modifying the pH can change the polarity and retention of ionizable compounds. • Change Stationary Phase: Use a column with a different chemistry (e.g., Phenyl or Cyano instead of C18) to introduce different interaction mechanisms.
Increase Efficiency (N) Higher efficiency leads to sharper, narrower peaks, which improves resolution. • Decrease Particle Size: Use a column with smaller particles (e.g., 5 µm → 3 µm or sub-2 µm). • Increase Column Length: Doubling the column length increases efficiency, but also analysis time and backpressure.
Optimize Retention Factor (k) The ideal retention factor range is typically between 2 and 10. • Adjust Mobile Phase Strength: In reversed-phase, decrease the percentage of the organic solvent to increase retention and potentially improve the separation of early-eluting peaks.
Adjust Temperature Changing the column temperature can sometimes alter selectivity and improve resolution for certain analyte pairs.

Experimental Protocols & Data

Protocol 1: Mobile Phase pH Optimization

This protocol provides a systematic approach to evaluating the effect of mobile phase pH on the peak shape and retention of this compound.

  • Prepare Mobile Phases:

    • Prepare three separate aqueous mobile phases (Mobile Phase A) using HPLC-grade water. Adjust the pH of each to 2.5, 3.0, and 3.5, respectively, using a 10% solution of formic acid.

    • Prepare the organic mobile phase (Mobile Phase B) using 100% Acetonitrile.

  • System Setup and Equilibration:

    • Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) and set the column oven temperature to 30 °C.

    • Starting with the pH 2.5 mobile phase, thoroughly flush and equilibrate the entire HPLC system for at least 20-30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Set up a standard gradient (e.g., 10% to 90% B over 15 minutes) with a flow rate of 1.0 mL/min.

    • Inject a standard solution of this compound.

    • Repeat the equilibration and analysis steps for the pH 3.0 and pH 3.5 mobile phases.

  • Evaluation:

    • Compare the chromatograms obtained at each pH level.

    • Evaluate the retention time, peak asymmetry (tailing factor), and resolution from any adjacent peaks.

    • Select the pH that provides the most symmetrical and best-resolved peak.

Data Tables

Table 1: Comparison of Common HPLC Organic Solvents

PropertyAcetonitrile (ACN)Methanol (MeOH)
Elution Strength HigherLower
Viscosity Lower (leads to lower backpressure)Higher
Selectivity Different from Methanol; less hydrogen bondingDifferent from Acetonitrile; protic solvent with hydrogen bonding capability
UV Cutoff ~190 nm~205 nm
Cost HigherLower

Table 2: Effect of Column Parameters on Performance

Parameter ChangeResolutionBackpressureAnalysis Time
↓ Particle Size (e.g., 5µm to 3µm) IncreasesIncreasesCan be Decreased
↑ Column Length IncreasesIncreasesIncreases
↓ Column Internal Diameter No direct changeDecreases (at same linear velocity)No direct change

Visualized Workflows

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Resolution start Poor this compound Peak Resolution p1 Problem: Broad Peak start->p1 p2 Problem: Peak Tailing start->p2 p3 Problem: Co-elution start->p3 c1a High Retention? p1->c1a c2a Silanol Interactions? p2->c2a c3a Poor Selectivity? p3->c3a c1b Column Degradation? c1a->c1b No s1a Increase % Organic Solvent c1a->s1a Yes c1c Large Particle Size? c1b->c1c No s1b Flush or Replace Column c1b->s1b Yes s1c Use Smaller Particle Column c1c->s1c Yes c2b Column Overload? c2a->c2b No s2a Adjust Mobile Phase pH c2a->s2a Yes c2c Contamination? c2b->c2c No s2b Reduce Sample Concentration c2b->s2b Yes s2c Backflush Column c2c->s2c Yes c3b Low Efficiency? c3a->c3b No s3a Change Solvent (ACN/MeOH) Change Stationary Phase c3a->s3a Yes s3b Use Longer Column Use Smaller Particles c3b->s3b Yes

Caption: A flowchart for diagnosing and resolving common peak resolution issues.

Method_Development_Workflow Systematic HPLC Method Development Workflow step1 Define Analytical Goal (e.g., Purity, Quantification) step2 Literature Search (Analyte Properties, Existing Methods) step1->step2 step3 Select Column (e.g., C18, 150x4.6mm, 5µm) step2->step3 step4 Select Mobile Phase (e.g., Water/ACN with 0.1% Formic Acid) step3->step4 step5 Perform Scouting Gradient (e.g., 5-95% B in 20 min) step4->step5 decision1 Are Peaks Detected & Roughly Separated? step5->decision1 decision1->step3 No, change column or mobile phase step6 Optimize Gradient Slope & Time decision1->step6 Yes step7 Optimize Temperature & Flow Rate step6->step7 decision2 Is Resolution Sufficient (Rs > 1.5)? step7->decision2 step8 Change Selectivity: - Switch Organic Solvent (ACN <-> MeOH) - Adjust pH - Change Column Chemistry decision2->step8 No step9 Finalize Method & Perform Validation decision2->step9 Yes step8->step5

Caption: A workflow illustrating the logical steps for HPLC method development.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Isoedultin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Isoedultin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of this flavonoid C-glycoside. Given the limited published data on this compound, this guide incorporates data from the structurally similar compound, Isoorientin, as a predictive proxy to inform experimental design and strategy.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: The low oral bioavailability of this compound is anticipated due to several physicochemical and metabolic factors common to flavonoid C-glycosides. These include:

  • Poor Aqueous Solubility: Like many flavonoids, this compound is a lipophilic molecule with limited solubility in aqueous gastrointestinal fluids, which is the first and often rate-limiting step for absorption.

  • Extensive First-Pass Metabolism: Following absorption into the intestinal cells and passage to the liver, this compound is likely to undergo extensive phase II metabolism, primarily glucuronidation and sulfation. This converts the parent compound into more water-soluble metabolites that are readily eliminated. Studies on the similar compound, isoorientin, have shown extensive first-pass metabolism.[1]

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), in the intestinal epithelium. These transporters actively pump absorbed compounds back into the intestinal lumen, reducing net absorption.

Q2: What are the primary metabolic pathways for compounds like this compound?

A2: Flavonoids like this compound are primarily metabolized by phase II conjugation enzymes in the enterocytes (intestinal cells) and hepatocytes (liver cells). The main metabolic transformations are:

  • Glucuronidation: Attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Addition of a sulfonate group, catalyzed by sulfotransferases (SULTs).

  • Methylation: Addition of a methyl group, catalyzed by catechol-O-methyltransferase (COMT).

For the related compound isoorientin, a major metabolite found in plasma is an O-sulfate conjugate.[1] It is crucial to monitor for these metabolites in your in vivo experiments, as they may be present at much higher concentrations than the parent this compound.

Q3: What formulation strategies can be employed to improve the bioavailability of this compound?

A3: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble compounds like this compound:

  • Particle Size Reduction:

    • Micronization: Reducing particle size to the micrometer range increases the surface area for dissolution.

    • Nanonization (Nanosuspensions): Further reduction to the nanometer scale can significantly improve dissolution rate and saturation solubility.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state eliminates the crystal lattice energy barrier to dissolution.

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): A mixture of oils, surfactants, and cosolvents that forms a fine emulsion in the gut, keeping the drug in a solubilized state.

    • Liposomes and Nanoparticles: Encapsulating this compound in lipid-based nanocarriers can protect it from degradation and enhance its uptake.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, where the lipophilic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior improves aqueous solubility.

Troubleshooting Guides

Issue 1: Low or undetectable levels of this compound in plasma after oral administration.
Possible Cause Troubleshooting Step
Poor aqueous solubility limiting dissolution. 1. Pre-formulation Analysis: Characterize the solubility of this compound in simulated gastric and intestinal fluids. 2. Formulation Enhancement: Employ a solubility-enhancing formulation such as a nanosuspension, an amorphous solid dispersion, or a lipid-based system.
Extensive first-pass metabolism. 1. Metabolite Profiling: Analyze plasma, urine, and feces for predicted metabolites (glucuronides, sulfates). The concentration of metabolites may be significantly higher than the parent compound. 2. In Vitro Metabolism Assay: Use liver microsomes to identify the major metabolites and metabolic pathways.
Analytical method lacks sufficient sensitivity. 1. Method Optimization: Develop a highly sensitive LC-MS/MS method for the quantification of this compound and its major metabolites. Ensure the limit of quantification (LOQ) is adequate for expected low plasma concentrations. 2. Sample Preparation: Optimize the extraction procedure from plasma to maximize recovery.
Rapid clearance from systemic circulation. 1. Intravenous (IV) Administration: If possible, perform a pilot pharmacokinetic study with IV administration to determine the clearance and volume of distribution, which will help in interpreting the oral data.
Issue 2: High variability in in vivo experimental results.
Possible Cause Troubleshooting Step
Inconsistent formulation performance. 1. Formulation Characterization: Ensure the formulation is physically and chemically stable and that its properties (e.g., particle size, drug content) are consistent across batches. 2. Standardized Administration: Use a consistent gavage volume and technique for all animals.
Inter-animal differences in metabolism. 1. Increase Sample Size: A larger number of animals per group can help to account for biological variability. 2. Consider Animal Strain and Sex: Be aware that metabolic enzyme expression can vary between different strains and sexes of laboratory animals.
Food effects on absorption. 1. Standardize Fasting: Ensure a consistent fasting period for all animals before dosing, as food can significantly impact the absorption of lipophilic compounds.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters for Isoorientin, a structural analog of this compound, following oral and intravenous administration in rats. This data can serve as an estimate for designing studies with this compound.

Table 1: Pharmacokinetic Parameters of Isoorientin in Rats [1]

ParameterIntravenous (10 mg/kg)Oral (150 mg/kg)
T1/2 (h) 1.93 ± 0.654.31 ± 2.04 (Parent)
AUC0-t (ng·h/mL) 4850 ± 1230652 ± 78.4 (Parent)
15400 ± 2310 (Metabolite M1)
Cmax (ng/mL) -115 ± 21.3 (Parent)
2130 ± 456 (Metabolite M1)
Tmax (h) -0.5 (Parent)
2.0 (Metabolite M1*)
Oral Bioavailability (F%) -8.98 ± 1.07

*M1: Isoorientin 3'- or 4'-O-sulfate

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This in vitro assay is used to predict the intestinal permeability of a compound.

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., this compound dissolved in HBSS, with a final DMSO concentration <1%) to the apical (upper) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

    • Replace the volume removed with fresh HBSS.

  • Permeability Measurement (Basolateral to Apical):

    • To assess active efflux, perform the experiment in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-gp. An efflux ratio >2 is generally considered indicative of active efflux.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic study to determine the pharmacokinetic profile of an this compound formulation.

  • Animal Preparation:

    • Use male Sprague-Dawley rats (8-10 weeks old), cannulated in the jugular vein for blood sampling.

    • Fast the animals overnight (with free access to water) before dosing.

  • Dosing:

    • Administer the this compound formulation orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) via the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Perform protein precipitation on the plasma samples (e.g., with acetonitrile).

    • Quantify the concentration of this compound and its major metabolites in the supernatant using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and T1/2.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies solubility Solubility & Permeability Assessment formulation Formulation Development (e.g., Nanosuspension, ASD) solubility->formulation dissolution In Vitro Dissolution formulation->dissolution caco2 Caco-2 Permeability dissolution->caco2 metabolism Liver Microsome Metabolism caco2->metabolism pk_study Pharmacokinetic Study (Rat Model) metabolism->pk_study analysis LC-MS/MS Analysis of Plasma Samples pk_study->analysis

Experimental workflow for bioavailability enhancement.

absorption_metabolism lumen Intestinal Lumen (this compound) enterocyte Enterocyte lumen->enterocyte Absorption enterocyte->lumen portal_vein Portal Vein enterocyte->portal_vein efflux Efflux (P-gp) enterocyte->efflux metabolism1 Phase II Metabolism (UGTs, SULTs) enterocyte->metabolism1 liver Liver portal_vein->liver systemic Systemic Circulation liver->systemic metabolism2 Phase II Metabolism (UGTs, SULTs) liver->metabolism2 metabolites Metabolites (Glucuronides, Sulfates) metabolism1->metabolites metabolism2->metabolites metabolites->systemic

Absorption and first-pass metabolism of this compound.

signaling_pathway This compound This compound receptor Cellular Target (e.g., Kinase) This compound->receptor akt Akt receptor->akt nfkb NF-κB receptor->nfkb inhibition akt->inhibition nfkb->inhibition apoptosis Apoptosis inhibition->apoptosis Inhibition of anti-apoptotic signal proliferation Cell Proliferation inhibition->proliferation Inhibition of pro-proliferative signal

Hypothetical signaling pathway affected by this compound.

References

Minimizing degradation of Isoedultin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of Isoedultin during storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The stability of flavonoids like this compound is influenced by several factors. The most common causes of degradation are exposure to light, oxygen, high temperatures, and inappropriate pH levels.[1][2][3] The chemical structure of the flavonoid itself, such as the presence and position of hydroxyl groups, can also affect its stability.[1][4]

Q2: How should I store my solid this compound powder?

A2: For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place. A desiccator can be used to minimize moisture exposure. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) is recommended. Always allow the container to warm to room temperature before opening to prevent condensation.

Q3: What is the best way to store this compound in solution?

A3: this compound in solution is generally less stable than in its solid form. Solutions should be prepared fresh whenever possible. If storage is necessary, use a high-purity, degassed solvent and store the solution in a tightly sealed vial with minimal headspace to reduce oxygen exposure. Protect the solution from light by using amber vials or by wrapping the vial in aluminum foil. For short-term storage, refrigeration (2-8°C) is advisable. For longer-term storage, freezing (-20°C or -80°C) is recommended, although freeze-thaw cycles should be avoided.

Q4: Can the choice of solvent affect the stability of this compound?

A4: Yes, the solvent can significantly impact the stability of flavonoids. Protic solvents, especially in the presence of light or heat, can promote degradation. It is crucial to use high-purity solvents and to consider the pH of the solution, as extreme pH values can catalyze hydrolysis and other degradation reactions.

Q5: Are there any visual indicators of this compound degradation?

A5: A change in the color or clarity of a solution of this compound may indicate degradation. For solid compounds, discoloration can also be a sign of instability. However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on analytical methods for an accurate assessment of purity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of potency or inconsistent experimental results. Degradation of this compound stock.1. Verify the storage conditions of your this compound supply. 2. Perform analytical purity testing (e.g., HPLC) on your stock material. 3. Prepare fresh solutions for each experiment from a solid stock that has been properly stored.
Appearance of unexpected peaks in chromatography. Formation of degradation products.1. Review your sample preparation and storage procedures to identify potential exposure to light, heat, or oxygen. 2. Use a stability-indicating analytical method to resolve and identify the degradation products. 3. Consider performing forced degradation studies to understand potential degradation pathways.
Precipitation of this compound from solution upon storage. Poor solubility or degradation leading to less soluble products.1. Ensure the chosen solvent has adequate solubilizing power for this compound. 2. If storing at low temperatures, confirm that the compound remains soluble at the storage temperature. 3. Filter the solution before use to remove any precipitate.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

This protocol outlines a method to assess the stability of this compound under various storage conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO, ethanol, or an aqueous buffer) at a known concentration.

  • Aliquoting: Aliquot the stock solution into multiple amber glass vials, minimizing headspace.

  • Storage Conditions: Store the vials under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C, -20°C).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent this compound and to detect any degradation products.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare separate solutions of this compound.

  • Stress Conditions: Subject the solutions to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample at 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate analytical technique like LC-MS to separate and identify the degradation products.

Quantitative Data Summary

The following table summarizes the typical stability of flavonoids under different storage conditions. Note that these are general values and the actual stability of this compound may vary.

Storage Condition Temperature Light Condition Typical Purity after 1 Month Typical Purity after 6 Months
SolidRoom TemperatureExposed to Light85-95%70-85%
SolidRoom TemperatureProtected from Light95-99%90-98%
Solid2-8°CProtected from Light>99%>98%
Solid-20°CProtected from Light>99%>99%
SolutionRoom TemperatureExposed to Light<70%<50%
SolutionRoom TemperatureProtected from Light80-90%60-70%
Solution2-8°CProtected from Light90-98%80-90%
Solution-20°CProtected from Light>98% (avoid freeze-thaw)>95% (avoid freeze-thaw)

Visualizations

degradation_pathway This compound This compound Degradant_A Hydrolyzed this compound This compound->Degradant_A  Acid/Base  Hydrolysis Degradant_B Oxidized this compound This compound->Degradant_B  Oxidation  (e.g., H₂O₂) Degradant_C Photodegradation Product This compound->Degradant_C  Photolysis  (UV/Light)

Caption: Hypothetical degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solid Solid this compound prep_solution Prepare Solution prep_solid->prep_solution stress_acid Acidic Hydrolysis stress_base Basic Hydrolysis stress_ox Oxidation stress_heat Thermal stress_light Photolysis analysis_hplc HPLC Analysis stress_acid->analysis_hplc stress_base->analysis_hplc stress_ox->analysis_hplc stress_heat->analysis_hplc stress_light->analysis_hplc analysis_lcms LC-MS for Identification analysis_hplc->analysis_lcms analysis_data Data Interpretation analysis_lcms->analysis_data

Caption: Workflow for a forced degradation study.

References

Selecting the appropriate column for Isoedultin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on selecting the appropriate column and troubleshooting common issues for the High-Performance Liquid Chromatography (HPLC) analysis of Isoedultin. Given the limited specific information available for this compound, this guide draws upon established principles for the analysis of isoflavones and related phenolic compounds. Researchers should use this information as a starting point and optimize methods for their specific analytical needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of HPLC column for this compound analysis?

A1: For the analysis of isoflavones like this compound, a Reversed-Phase (RP) C18 column is the most common and recommended starting point.[1][2] These columns have a nonpolar stationary phase that effectively retains and separates moderately polar compounds like isoflavones based on their hydrophobicity.[1]

Q2: What are the key column parameters to consider?

A2: When selecting a C18 column, consider the following parameters:

  • Particle Size: Smaller particles (e.g., 3 µm or 1.8 µm) provide higher resolution and efficiency but generate higher backpressure. 5 µm particles are a good starting point for standard HPLC systems.

  • Pore Size: For small molecules like this compound (molecular weight likely < 2000 Da), a pore size of 100-120 Å is typically suitable.[1]

  • Column Dimensions (Length and Internal Diameter):

    • A standard analytical column of 150 mm or 250 mm in length and 4.6 mm internal diameter is a common choice for method development.[3]

    • Shorter columns (50 mm or 100 mm) can be used for faster analysis times if the resolution is adequate.[3]

    • Smaller internal diameters (e.g., 2.1 mm) can increase sensitivity, especially when the sample amount is limited, but require an HPLC system with low dead volume.

Q3: What is a typical mobile phase for this compound analysis on a C18 column?

A3: A typical mobile phase for reversed-phase HPLC of isoflavones consists of a mixture of water and an organic solvent, often with a small amount of acid.[4]

  • Organic Solvents: Acetonitrile (B52724) is generally preferred over methanol (B129727) as it has a lower viscosity and better UV transparency.[5]

  • Acidic Modifier: Adding a small percentage (e.g., 0.1%) of an acid like formic acid or acetic acid to the aqueous phase is crucial. This helps to suppress the ionization of phenolic hydroxyl groups on the isoflavone (B191592) structure, resulting in sharper peaks and more reproducible retention times.

  • Gradient vs. Isocratic Elution:

    • Isocratic elution (constant mobile phase composition) is simpler but may not be suitable if other compounds with a wide range of polarities are present.[2][6]

    • Gradient elution (varying the mobile phase composition during the run, typically by increasing the organic solvent percentage) is often necessary to separate complex mixtures and elute more strongly retained compounds in a reasonable time.[6][7]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of isoflavone-like compounds.

Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based C18 column.- Lower the mobile phase pH: Add 0.1% formic acid or acetic acid to the aqueous portion of your mobile phase to suppress silanol ionization. - Use an end-capped column: Modern, high-purity silica (B1680970) columns with proper end-capping minimize exposed silanols. - Consider a different stationary phase: If tailing persists, a column with a different bonding chemistry (e.g., phenyl-hexyl) might offer better peak shape.
Poor Resolution between this compound and Isomers/Impurities Suboptimal mobile phase composition or column chemistry.- Optimize the organic solvent percentage: In isocratic elution, small changes in the water-to-organic solvent ratio can significantly impact selectivity. - Adjust the gradient slope: In gradient elution, a shallower gradient can improve the separation of closely eluting peaks. - Try a different organic solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity.[8] - Change the column: A column with a different stationary phase (e.g., C8, Phenyl) or a different C18 column from another manufacturer can provide different selectivity.
Variable Retention Times Fluctuation in mobile phase composition, temperature, or column equilibration.- Ensure proper mobile phase preparation: Premix mobile phase components and degas them thoroughly. - Use a column thermostat: Temperature affects mobile phase viscosity and retention. Maintaining a constant column temperature improves reproducibility. - Adequate column equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. This is especially important for gradient methods.
Low Signal Intensity Low sample concentration, inappropriate detection wavelength, or sample degradation.- Check the UV spectrum of this compound: Ensure the detector wavelength is set at or near the absorbance maximum (λmax) of this compound. - Increase sample concentration: If possible, inject a more concentrated sample. - Ensure sample stability: Protect the sample from light and heat, and prepare fresh solutions.

Experimental Protocols

General Protocol for HPLC Method Development for this compound

This protocol provides a starting point for developing a robust HPLC method for this compound analysis.

  • Column Selection:

    • Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC-grade).

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC-grade).

    • Filter both mobile phases through a 0.45 µm membrane filter and degas.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for the λmax of this compound using a PDA detector; if unknown, start with a common wavelength for flavonoids, such as 260 nm or 340 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • Start with a high percentage of Mobile Phase A (e.g., 90-95%) to ensure retention of polar compounds.

      • Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 50-70%) over 20-30 minutes to elute compounds of increasing hydrophobicity.

      • Include a wash step with a high percentage of Mobile Phase B (e.g., 95%) to clean the column.

      • Return to the initial conditions and allow for re-equilibration.

  • Optimization:

    • Based on the initial chromatogram, adjust the gradient slope, starting and ending percentages of the organic solvent, and flow rate to achieve optimal separation of this compound from other components.

    • If peak shape is poor, ensure the mobile phase is sufficiently acidic.

    • If resolution is still inadequate, consider trying methanol as the organic modifier or testing a different C18 column or a phenyl-hexyl column.

Data Presentation

Table 1: Comparison of Common HPLC Columns for Isoflavone Analysis
Column Type Stationary Phase Chemistry Primary Interaction Best Suited For Potential Issues
C18 (ODS) OctadecylsilaneHydrophobicGeneral-purpose separation of a wide range of isoflavones. The most common starting point.Peak tailing for some basic compounds without proper mobile phase modification.
C8 OctylsilaneHydrophobicLess retentive than C18; useful for more hydrophobic compounds that are too strongly retained on C18.May provide insufficient retention for very polar isoflavones.
Phenyl-Hexyl Phenyl-HexylsilaneHydrophobic, π-π interactionsCan provide alternative selectivity for aromatic compounds like isoflavones, especially for separating isomers.Selectivity can be highly dependent on the mobile phase composition.
Polar-Embedded C18 with an embedded polar groupHydrophobic, Hydrogen bondingEnhanced retention of polar compounds and compatibility with highly aqueous mobile phases.May have different selectivity compared to standard C18 columns.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chromatographic Problem Observed peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No check_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_tailing->check_ph Yes variable_retention Variable Retention Times? poor_resolution->variable_retention No optimize_gradient Optimize Gradient Slope or Organic Solvent % poor_resolution->optimize_gradient Yes solution_found Problem Resolved variable_retention->solution_found No, consult further check_mp Ensure Proper Mobile Phase Preparation and Degassing variable_retention->check_mp Yes check_column Use a High-Purity, End-Capped C18 Column check_ph->check_column change_phase Try Alternative Stationary Phase (e.g., Phenyl-Hexyl) check_column->change_phase change_phase->solution_found change_solvent Switch Organic Solvent (Acetonitrile <=> Methanol) optimize_gradient->change_solvent change_column_res Try a Column with Different Selectivity change_solvent->change_column_res change_column_res->solution_found use_thermostat Use a Column Thermostat check_mp->use_thermostat equilibrate Ensure Adequate Column Equilibration Time use_thermostat->equilibrate equilibrate->solution_found

Caption: Troubleshooting workflow for common HPLC issues.

Column_Selection_Logic start Analyte: this compound (Assumed Isoflavone) separation_mode Select Separation Mode start->separation_mode rp_hplc Reversed-Phase HPLC separation_mode->rp_hplc Moderately Polar Analyte column_choice Choose Stationary Phase rp_hplc->column_choice c18 C18 Column (General Purpose) column_choice->c18 Start phenyl Phenyl Column (Alternative Selectivity) column_choice->phenyl Isomer Separation? c8 C8 Column (Less Retentive) column_choice->c8 Strong Retention on C18? optimize Optimize Mobile Phase & Column Dimensions c18->optimize phenyl->optimize c8->optimize

Caption: Logic for selecting an appropriate HPLC column.

References

Best practices for handling and storing Isoedultin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoliquiritigenin

Disclaimer: Initial searches for "Isoedultin" did not yield any specific compound. Based on the context of the request, particularly the interest in signaling pathways, this technical support guide has been created for Isoliquiritigenin (ISL) , a well-researched flavonoid with similar potential applications.

This guide provides best practices for the handling and storage of Isoliquiritigenin, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Isoliquiritigenin (ISL) and what are its primary research applications?

Isoliquiritigenin (CAS No: 961-29-5) is a flavonoid compound found in licorice and other plants.[1] It is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[2][3] In research, it is often used to study cellular defense mechanisms, particularly its role as an activator of the Nrf2 signaling pathway, which is crucial for protection against oxidative stress.[4]

Q2: How should I store solid Isoliquiritigenin?

Solid Isoliquiritigenin should be stored at -20°C. When stored properly, it is stable for at least four years. It is also noted to be photosensitive and hygroscopic, so it should be protected from light and moisture.

Q3: How do I prepare a stock solution of Isoliquiritigenin?

To prepare a stock solution, dissolve the crystalline solid ISL in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF). It is recommended to purge the solvent with an inert gas before use. For high concentration stock solutions, DMSO is a good choice, with a solubility of up to 62.3 mg/mL.

Q4: How do I prepare an aqueous working solution from my stock?

Isoliquiritigenin has poor solubility in water. To prepare a working solution in an aqueous buffer (e.g., PBS or cell culture medium), first dissolve the ISL in DMSO to create a concentrated stock solution. Then, dilute this stock solution with the aqueous buffer of your choice to the final desired concentration. For example, a 1:10 dilution of a DMSO stock into PBS (pH 7.2) yields a solubility of approximately 0.1 mg/mL.

Q5: How stable are Isoliquiritigenin solutions?

Aqueous solutions of Isoliquiritigenin are not very stable and it is recommended not to store them for more than one day. Stock solutions in anhydrous organic solvents like DMSO can be stored at -80°C for up to a year. For best results, prepare fresh aqueous working solutions for each experiment.

Q6: What are the primary safety precautions for handling Isoliquiritigenin?

Isoliquiritigenin should be handled as a potentially hazardous material. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhaling the powder or allowing it to come into contact with skin or eyes. It may cause skin, eye, and respiratory irritation. Always handle the compound in a well-ventilated area or a chemical fume hood.

Troubleshooting Guides

Q: My Isoliquiritigenin precipitated out of my aqueous cell culture medium. What should I do?

A: This is a common issue due to ISL's low aqueous solubility.

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your medium is not too low. While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated and helps keep the compound in solution.

  • Warm the Solution: Gently warm the medium to 37°C to help redissolve the precipitate. Do not overheat.

  • Prepare Fresh: Aqueous solutions of ISL are not stable for long periods. It is best to prepare the working solution immediately before adding it to your cells.

  • Sonication: Gentle sonication of the stock solution before dilution can sometimes help improve solubility.

Q: I am not observing the expected biological effect in my cell culture experiment. What could be wrong?

A: Several factors could be at play:

  • Compound Degradation: If the aqueous working solution was not freshly prepared, the ISL may have degraded. Always use freshly prepared solutions.

  • Incorrect Concentration: Verify your calculations for serial dilutions. Given its potency, even small errors can lead to a loss of effect. Check the literature for effective concentrations in your specific cell line. For example, the IC50 for cytotoxicity in Hep3B cells is around 42.8 µM at 48 hours.

  • Cell Line Sensitivity: Different cell lines may respond differently to ISL. Ensure that your chosen cell line is known to be responsive or contains the signaling pathway of interest (e.g., a functional Nrf2 pathway).

  • Experimental Controls: Always include a positive control (a known activator of the pathway) and a vehicle control (medium with the same final concentration of DMSO) to ensure your experimental system is working correctly.

Q: My in vivo experiment results are inconsistent. What are some possible reasons?

A: In vivo experiments introduce more variability.

  • Low Bioavailability: ISL is known to have low oral bioavailability due to significant metabolism in the liver and intestines. This can lead to variable plasma concentrations. Consider intraperitoneal injection as an alternative route of administration, which has been used in mouse models.

  • Formulation: The vehicle used for administration is critical. A common formulation for in vivo use is a suspension in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Ensure the compound is well-suspended before each administration.

  • Dosing and Timing: Ensure the dosage and frequency are appropriate for the animal model and the intended biological effect. Doses around 50 mg/kg have been used in mice.

Data Presentation

Table 1: Physical and Chemical Properties of Isoliquiritigenin
PropertyValueReference
CAS Number 961-29-5
Molecular Formula C₁₅H₁₂O₄
Molecular Weight 256.25 g/mol
Appearance Crystalline solid
Melting Point 206-210°C
Table 2: Solubility of Isoliquiritigenin
SolventApproximate SolubilityReference
DMSO ~20 mg/mL (up to 62.3 mg/mL reported)
Ethanol ~5 mg/mL (up to 22 mg/mL reported)
Dimethylformamide (DMF) ~20 mg/mL
Methanol 10 mg/mL
Water <0.1 mg/mL (sparingly soluble)
1:10 DMSO:PBS (pH 7.2) ~0.1 mg/mL
Table 3: Recommended Storage Conditions
FormTemperatureDurationNotesReference
Solid -20°C≥ 4 yearsProtect from light and moisture
In Solvent (e.g., DMSO) -80°C~1 year
Aqueous Solution Room Temp / 4°C≤ 1 dayNot recommended for storage
Table 4: Example IC50 Values in Cancer Cell Lines
Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
Hep3B Hepatocellular Carcinoma48 h42.84 ± 2.01
MDA-MB-231 Triple-Negative Breast Cancer48 h~50

Experimental Protocols

Protocol 1: Preparation of Isoliquiritigenin Stock and Working Solutions
  • Materials:

    • Isoliquiritigenin (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Sterile aqueous buffer (e.g., PBS or cell culture medium)

  • Procedure for 20 mM DMSO Stock Solution:

    • Weigh out a precise amount of ISL powder (MW: 256.25 g/mol ). For example, weigh 2.56 mg.

    • In a sterile microcentrifuge tube, dissolve the 2.56 mg of ISL in 500 µL of anhydrous DMSO to get a 20 mM stock solution.

    • Vortex or sonicate briefly until fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C.

  • Procedure for 20 µM Working Solution in Cell Culture Medium:

    • Thaw one aliquot of the 20 mM DMSO stock solution.

    • Perform a 1:1000 dilution into your cell culture medium. For example, add 10 µL of the 20 mM stock solution to 10 mL of pre-warmed cell culture medium.

    • Vortex immediately to ensure proper mixing and prevent precipitation.

    • The final DMSO concentration will be 0.1%. Prepare a vehicle control with 0.1% DMSO in the medium.

    • Use this working solution immediately.

Protocol 2: In Vitro Cell Treatment for Nrf2 Pathway Activation Analysis
  • Cell Seeding:

    • Seed your cells of interest (e.g., A549 lung cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow for 24 hours.

  • Treatment:

    • Remove the existing medium.

    • Add the freshly prepared ISL working solution (e.g., 20 µM in RPMI-1640 medium) or the vehicle control medium to the respective wells.

    • Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO₂.

  • Harvesting:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Collect the supernatant for downstream analysis (e.g., Western Blot).

Protocol 3: Western Blot Analysis for Nrf2 and Downstream Targets
  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against your proteins of interest (e.g., Nrf2, HO-1, NQO1, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity to determine changes in protein expression levels.

Mandatory Visualizations

G Experimental Workflow for In Vitro Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare ISL Stock (DMSO) prep_work Prepare Fresh Working Solution prep_stock->prep_work treat_cells Treat Cells with ISL and Controls prep_work->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells harvest_cells Harvest Cells for Lysate/RNA treat_cells->harvest_cells wb Western Blot (Nrf2, HO-1) harvest_cells->wb qpcr qPCR (Target Genes) harvest_cells->qpcr via Viability Assay (MTT/CCK-8) harvest_cells->via

Caption: A typical workflow for studying the effects of Isoliquiritigenin in cell culture.

G Troubleshooting Logic for Unexpected Results cluster_checks Initial Checks cluster_solutions Corrective Actions start No/Low Biological Effect Observed check_sol Was working solution freshly prepared? start->check_sol check_conc Are calculations and dilutions correct? check_sol->check_conc Yes sol_fresh Repeat with fresh solution check_sol->sol_fresh No check_ctrl Did positive/vehicle controls work? check_conc->check_ctrl Yes sol_calc Recalculate and re-prepare check_conc->sol_calc No sol_system Troubleshoot assay system/reagents check_ctrl->sol_system No sol_lit Consult literature for cell line sensitivity check_ctrl->sol_lit Yes

Caption: A logical flow for troubleshooting failed in vitro experiments with ISL.

G Isoliquiritigenin-Mediated Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ISL Isoliquiritigenin (ISL) Keap1 Keap1 (Modified) ISL->Keap1 Induces Modification Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Keap1 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Normal Conditions Nrf2_free Nrf2 Keap1->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Activation of the Nrf2 antioxidant pathway by Isoliquiritigenin.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Effects of Isoedultin and Daidzein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product research, isoflavonoids have garnered significant attention for their potential therapeutic properties, particularly their antioxidant effects. This guide provides a comparative analysis of two such compounds: Daidzein, a well-studied isoflavone (B191592) primarily found in soybeans, and Isoedultin, a less-documented isoflavonoid (B1168493) isolated from plants of the Pterocarpus genus. Due to the limited direct research on this compound, this comparison will incorporate data from structurally related isoflavonoids found in Pterocarpus species, such as Homopterocarpin (B190395) and Medicarpin, to provide a representative analysis.

This guide will delve into their antioxidant capacities, supported by experimental data, and explore the underlying signaling pathways involved in their mechanisms of action.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of a compound is often quantified by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a biological process or response by 50%. Lower IC50 values indicate greater antioxidant potency. The following table summarizes the available in vitro antioxidant activity data for Daidzein and representative isoflavonoids from Pterocarpus species.

CompoundAssayIC50 Value (µg/mL)Source
Daidzein DPPH110.25[1]
ABTS61.03[1]
Nitric Oxide Scavenging35.68[2]
Hydroxyl Radical Scavenging24.57[2]
Medicarpin DPPH7.50 ± 1.6[3]
ABTS0.61 ± 0.05[3]
Homopterocarpin (from P. macrocarpus ethyl acetate (B1210297) extract) DPPH0.76 ± 0.92[4]
ABTS0.61 ± 0.46[4]

Note: Data for Homopterocarpin is from an extract and may not represent the pure compound's activity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. This reduction is observed as a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • A stock solution of the test compound (Daidzein, this compound proxy, or standard antioxidant) is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Methodology:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • The IC50 value is determined from the concentration-response curve.[6]

Signaling Pathways in Antioxidant Mechanisms

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT).

Daidzein's Role in Nrf2 Activation:

Daidzein has been shown to exert its antioxidant effects in part by activating the Nrf2 signaling pathway.[3][7][8] Studies have indicated that Daidzein can promote the nuclear translocation of Nrf2, leading to the increased expression of downstream antioxidant enzymes. This indirect antioxidant mechanism contributes to the overall protective effects of Daidzein against oxidative stress.[3][7][8]

This compound and Pterocarpus Compounds in Nrf2 Activation:

While direct evidence for this compound's effect on the Nrf2 pathway is scarce, studies on extracts from Pterocarpus santalinus have demonstrated the ability to upregulate Nrf2. This suggests that isoflavonoids present in these extracts, which would include this compound and related compounds, likely contribute to this activation. The activation of the Nrf2 pathway by these compounds would enhance the cell's endogenous antioxidant defenses.

Visualizing the Mechanisms

To better understand the experimental workflow and the signaling pathway discussed, the following diagrams are provided.

Experimental_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH1 Prepare DPPH Solution DPPH2 Add Test Compound DPPH1->DPPH2 DPPH3 Incubate in Dark DPPH2->DPPH3 DPPH4 Measure Absorbance (517nm) DPPH3->DPPH4 DPPH5 Calculate % Inhibition & IC50 DPPH4->DPPH5 ABTS1 Generate ABTS•+ Radical ABTS2 Dilute ABTS•+ Solution ABTS1->ABTS2 ABTS3 Add Test Compound ABTS2->ABTS3 ABTS4 Incubate ABTS3->ABTS4 ABTS5 Measure Absorbance (734nm) ABTS4->ABTS5 ABTS6 Calculate % Inhibition & IC50 ABTS5->ABTS6 Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Keap1 Keap1 ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces dissociation Compound Daidzein / this compound Compound->Nrf2_Keap1 induces dissociation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Genes activates transcription Cytoprotection Cellular Protection & Antioxidant Response Antioxidant_Genes->Cytoprotection leads to Nrf2_n->ARE binds to

References

Isoflavone Wars: Formononetin Versus Genistein and Daidzein in the Battle Against Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The search for effective and targeted cancer therapies has led researchers to explore the potential of naturally occurring compounds. Among these, isoflavones, a class of phytoestrogens found abundantly in soy and other legumes, have shown considerable promise in preclinical studies. While genistein (B1671435) and daidzein (B1669772) have long been the focus of anticancer research, other isoflavones like formononetin (B1673546) are emerging as potent agents against various cancer cell lines. This guide provides an objective comparison of the in vitro anticancer activities of formononetin, genistein, and daidzein, supported by experimental data and detailed methodologies.

Comparative Efficacy: A Quantitative Overview

The cytotoxic effects of formononetin, genistein, and daidzein have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The table below summarizes the IC50 values of these isoflavones in various cancer cell lines, as reported in several studies. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific experimental conditions.

Isoflavone (B191592)Cancer Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
Formononetin MCF-7Breast Cancer (ER+)Varies (10-300)-[1]
T47DBreast Cancer (ER+)Inhibits proliferation-[2]
MDA-MB-231Breast Cancer (ER-)Minimal effect-[3]
PC-3Prostate CancerInduces G0/G1 arrest-[1]
DU-145Prostate CancerAttenuates proliferation-[3]
HCT-116Colon CancerAttenuates proliferation-[3]
SW1116Colon CancerAttenuates proliferation-[3]
A549Non-small cell lungInduces G1 arrest-[4]
NCI-H23Non-small cell lungInduces G1 arrest-[4]
ES2Ovarian CancerInduces sub-G0/G1 arrest-[1]
OV90Ovarian CancerInduces sub-G0/G1 arrest-[1]
Genistein MCF-7Breast Cancer47.5-[5]
MDA-MB-231Breast CancerDownregulates MMPs-[6]
PC-3Prostate Cancer-72[7]
HCT-116Colon CancerInhibits growth-[8]
SW-480Colon CancerInhibits growth-[8]
HepG2Liver Cancer25-[9]
HL-60Leukemia-48[7]
Colo-205Colon Cancer-48[7]
Daidzein MCF-7Breast Cancer50-[10][11]
BEL-7402Liver Cancer59.748[12]
A549Lung Cancer>10048[12]
HeLaCervical Cancer>10048[12]
HepG-2Liver Cancer>10048[12]
MG-63Osteosarcoma>10048[12]
SKOV3Ovarian Cancer20-[13][14]
A-375Melanoma18-[15]

Mechanisms of Action: Signaling Pathways in Apoptosis

Formononetin, genistein, and daidzein induce apoptosis (programmed cell death) in cancer cells through the modulation of various signaling pathways. A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

Formononetin has been shown to induce apoptosis by activating the Ras/p38 MAPK signaling pathway in estrogen receptor-positive breast cancer cells.[2] It also modulates the PI3K/Akt and STAT3 signaling pathways.[4] In many cancer cell lines, formononetin's pro-apoptotic effects are mediated through the regulation of the Bax/Bcl-2 protein ratio and the activation of caspases, particularly caspase-3 and caspase-9.[1][4]

Genistein exerts its anticancer effects by modulating several critical signaling pathways, including PI3K/Akt/mTOR, NF-κB, and MAPK.[16][17] It can induce apoptosis by increasing the Bax/Bcl-2 ratio and activating caspases.[18] In some cancer cells, genistein's apoptotic activity is linked to the ATM/p53 signaling pathway.[8]

Daidzein has been demonstrated to induce apoptosis in cancer cells primarily through the mitochondrial pathway.[19][20] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of the caspase cascade.[12][19] In some cancer types, daidzein's anticancer activity is also associated with the inhibition of the Raf/MEK/ERK signaling cascade.[13][14]

General Apoptotic Pathway of Isoflavones cluster_isoflavones Isoflavones cluster_pathways Signaling Pathways cluster_mitochondria Mitochondrial Events cluster_caspases Caspase Cascade Formononetin Formononetin PI3K_Akt PI3K/Akt Formononetin->PI3K_Akt MAPK MAPK NF_kB NF-κB Genistein Genistein Genistein->MAPK Daidzein Daidzein Daidzein->NF_kB Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Bax Bax (Pro-apoptotic) MAPK->Bax NF_kB->Bcl2 Mito_Potential ΔΨm Disruption Bcl2->Mito_Potential Bax->Mito_Potential Cyto_C Cytochrome c Release Mito_Potential->Cyto_C Caspase9 Caspase-9 Cyto_C->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A generalized signaling pathway for isoflavone-induced apoptosis.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. Below are standardized methodologies for two key assays used to evaluate the anticancer effects of isoflavones.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the isoflavone (e.g., formononetin, genistein, or daidzein) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.[21][22]

  • Cell Treatment: Treat cells with the desired concentration of the isoflavone for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Experimental Workflow for Anticancer Isoflavone Screening cluster_setup Experimental Setup cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Analysis cluster_mechanism Mechanistic Studies Cell_Culture Cancer Cell Culture MTT_Assay MTT Assay Cell_Culture->MTT_Assay AnnexinV_PI Annexin V/PI Staining Cell_Culture->AnnexinV_PI Western_Blot Western Blotting Cell_Culture->Western_Blot Isoflavone_Prep Isoflavone Stock Preparation Isoflavone_Prep->MTT_Assay Isoflavone_Prep->AnnexinV_PI Isoflavone_Prep->Western_Blot IC50_Calc IC50 Determination MTT_Assay->IC50_Calc IC50_Calc->AnnexinV_PI Select effective concentrations Flow_Cytometry Flow Cytometry AnnexinV_PI->Flow_Cytometry Flow_Cytometry->Western_Blot Confirm apoptosis Signaling_Pathways Signaling Pathway Analysis Western_Blot->Signaling_Pathways

A typical workflow for evaluating the anticancer effects of isoflavones.

Conclusion

Formononetin, genistein, and daidzein all demonstrate significant anticancer properties in a variety of cancer cell lines. While genistein and daidzein have been more extensively studied, formononetin shows comparable and, in some cases, more potent activity, particularly in hormone-receptor-positive cancers. The choice of isoflavone for further investigation and potential therapeutic development will likely depend on the specific cancer type and its molecular characteristics. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research into the promising field of isoflavones as anticancer agents.

References

A Comparative Analysis of the Anti-inflammatory Properties of Isoedultin and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the anti-inflammatory potential of Isoedultin (Isoorientin) reveals significant therapeutic promise, positioning it as a noteworthy candidate for further investigation in the field of inflammation research and drug development. This comparative guide provides a comprehensive overview of the anti-inflammatory effects of this compound, alongside a selection of well-researched flavonoids—Quercetin (B1663063), Luteolin (B72000), and Kaempferol—supported by experimental data.

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Flavonoids, a class of natural compounds found in fruits and vegetables, have garnered significant attention for their anti-inflammatory properties.[1] This guide focuses on this compound (commonly known as Isoorientin), comparing its efficacy in modulating key inflammatory pathways and mediators with that of other prominent flavonoids.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the available quantitative data (IC50 values) for the inhibitory effects of this compound and comparator flavonoids on key inflammatory mediators. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data is compiled from various sources.

CompoundTargetIC50 Value (µM)Cell Line/System
This compound (Isoorientin) COX-239[1][2]Enzyme Assay
Luteolin IκB phosphorylation21[3]U-87 MG (human glioblastoma)
NF-κB p65 phosphorylation18[3]U-87 MG (human glioblastoma)
ERK phosphorylation11.1U-87 MG (human glioblastoma)
JNK phosphorylation0.7U-87 MG (human glioblastoma)
TNF-α releaseLower than QuercetinRAW 264.7 (murine macrophage)
Quercetin TNF-induced IP-10 gene expression40Mode-K (murine intestinal epithelial)
TNF-induced MIP-2 gene expression44Mode-K (murine intestinal epithelial)
Kaempferol Intracellular ROS7.58HaCaT (human keratinocyte)
HGF-induced Met phosphorylation~6-

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of these flavonoids are primarily mediated through the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Pro_inflammatory_Genes Induces

NF-κB Signaling Pathway Diagram
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated by phosphorylation. The three main MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases leads to the activation of transcription factors, such as AP-1, which also promote the expression of inflammatory genes.

MAPK_Signaling_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Inflammatory_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription AP1->Pro_inflammatory_Genes Induces

MAPK Signaling Pathway Diagram

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of compounds like this compound.

In Vitro Anti-inflammatory Assay in LPS-stimulated Macrophages

This widely used model mimics bacterial-induced inflammation to assess the anti-inflammatory potential of test compounds at a cellular level.

1. Cell Culture and Treatment:

  • Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 1-2 hours).

  • Inflammation is induced by adding Lipopolysaccharide (LPS) at a concentration of 1 µg/mL and incubating for a further 24 hours.

2. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is determined using the Griess reagent assay.

  • Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

3. Western Blot Analysis for Protein Expression:

  • Cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies against key inflammatory proteins (e.g., COX-2, iNOS, phosphorylated and total forms of NF-κB and MAPK pathway components) and a loading control (e.g., β-actin).

  • The membrane is then incubated with appropriate secondary antibodies, and protein bands are visualized using a chemiluminescence detection system.

Experimental Workflow

The general workflow for evaluating the anti-inflammatory activity of a test compound is a multi-step process.

Experimental_Workflow A Compound Preparation (e.g., this compound) B In Vitro Screening (e.g., LPS-stimulated macrophages) A->B C Measurement of Inflammatory Markers (NO, TNF-α, IL-6, IL-1β) B->C D Analysis of Signaling Pathways (Western Blot for NF-κB, MAPK) B->D E Data Analysis (IC50 determination) C->E D->E F In Vivo Studies (e.g., Animal models of inflammation) E->F Promising Results G Evaluation of Efficacy and Toxicity F->G H Lead Compound Identification G->H

General Experimental Workflow

Conclusion

This compound (Isoorientin) demonstrates significant anti-inflammatory potential, particularly through its inhibition of COX-2. While the available quantitative data for a direct comparison with other flavonoids is still emerging, the existing evidence suggests that this compound is a valuable compound for further investigation in the development of novel anti-inflammatory therapies. The detailed experimental protocols and an understanding of the key signaling pathways provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound and other promising flavonoids.

References

A Head-to-Head Comparison of Flavonoid Aglycones and Their Glycoside Forms: Quercetin/Rutin and Daidzein/Daidzin

Author: BenchChem Technical Support Team. Date: December 2025

An important introductory note: Initial searches for "Isoedultin" and its glycoside form did not yield any results in the available scientific literature, suggesting that this is not a widely studied or known compound. To fulfill the request for a comprehensive comparison guide, we have selected two well-researched and representative flavonoid pairs as analogs: the flavonol Quercetin and its glycoside Rutin , and the isoflavone (B191592) Daidzein (B1669772) and its glycoside Daidzin . This guide will provide a detailed comparison of their biochemical properties, biological activities, and underlying mechanisms of action, adhering to the specified format for researchers, scientists, and drug development professionals.

This comparison guide delves into the critical differences between flavonoid aglycones and their corresponding glycosides, focusing on antioxidant activity and pharmacokinetic profiles. Understanding these differences is crucial for the development of flavonoid-based therapeutics and nutraceuticals.

Comparative Analysis of Physicochemical and Biological Properties

The addition of a glycosyl (sugar) moiety to a flavonoid aglycone significantly alters its physical, chemical, and biological properties. Glycosylation generally increases water solubility and stability but may decrease certain biological activities, such as in vitro antioxidant capacity.[1] However, this modification can also profoundly impact bioavailability and in vivo efficacy.[1][2]

Antioxidant Activity

The antioxidant activity of flavonoids is a key aspect of their therapeutic potential. This is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant potency.

Generally, the aglycone form of a flavonoid exhibits greater in vitro antioxidant activity than its glycoside counterpart. This is because the sugar moiety can hinder the accessibility of the free radical scavenging hydroxyl groups on the flavonoid backbone.

Compound Pair Antioxidant Assay Aglycone IC50 (µM) Glycoside IC50 (µM) Reference
Quercetin vs. RutinDPPH~10-20~20-40[3]
Quercetin vs. RutinABTS~5-15~15-30[4]
Daidzein vs. DaidzinDPPH>100>100[5]
Daidzein vs. DaidzinORAC~1000-2000~1000-2000[5]

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions. The data for Daidzein and Daidzin show weaker radical scavenging activity compared to Quercetin and Rutin.

Pharmacokinetics: Bioavailability and Metabolism

A critical point of differentiation between flavonoid aglycones and their glycosides is their pharmacokinetic profile. While aglycones can be directly absorbed in the small intestine, most glycosides need to be hydrolyzed by intestinal enzymes or gut microbiota into their aglycone form before absorption.[6] This can lead to significant differences in their bioavailability.

Interestingly, for some flavonoids, the glycoside form can lead to higher plasma concentrations of the aglycone over time.[1] The type and position of the sugar molecule can also influence absorption.[7]

Compound Pair Parameter Aglycone Glycoside Key Findings Reference
Daidzein vs. DaidzinBioavailability Lower systemic bioavailability3-6 times greater systemic bioavailability of DaidzeinDaidzin (the glucoside) leads to significantly higher plasma concentrations of the aglycone Daidzein after ingestion.[8]
Cmax (Maximum Plasma Concentration) Lower2-12 times greater Cmax of Daidzein and its metabolites[8]
Tmax (Time to reach Cmax) ~7.4 hours~5.5-6.5 hours (for the appearance of Daidzein)The aglycone appears in plasma after hydrolysis of the glycoside.[9][10]
Quercetin vs. RutinBioavailability Generally higher than RutinLower than QuercetinRutin is poorly absorbed in the small intestine and requires colonic microflora for hydrolysis to Quercetin.[7]
Absorption Absorbed in the small intestinePrimarily absorbed in the colon after deglycosylationThe type of sugar moiety significantly impacts absorption.[7]

Modulation of Cellular Signaling Pathways

Flavonoids exert many of their biological effects by modulating key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. The PI3K/Akt, MAPK, and NF-κB pathways are prominent targets.[11][12][13]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Several flavonoids, including Quercetin, have been shown to inhibit this pathway, contributing to their anti-cancer properties.[12][14][15][16]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Quercetin Quercetin Quercetin->PI3K Inhibition Quercetin->Akt Inhibition

Caption: Quercetin inhibits the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Flavonoids can modulate MAPK signaling, which can have anti-inflammatory and neuroprotective effects.[13][[“]][18][19]

MAPK_Pathway Stimuli Stress / Mitogens MEKK MEKK Stimuli->MEKK MEK MEK MEKK->MEK JNK JNK MEKK->JNK p38 p38 MEKK->p38 ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression Flavonoids Flavonoids (Quercetin, Daidzein) Flavonoids->MEK Inhibition Flavonoids->JNK Inhibition

Caption: Flavonoids can inhibit various components of the MAPK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Chronic activation of this pathway is implicated in many inflammatory diseases and cancers. Flavonoids like Quercetin and Daidzein are known to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.[11][20][21][22][23]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation Proteasome Proteasomal Degradation IkB->Proteasome NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Release InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes Activation Flavonoids Flavonoids (Quercetin, Daidzein) Flavonoids->IKK Inhibition Flavonoids->NFkB Inhibition of Translocation

Caption: Flavonoids inhibit the NF-κB pathway at multiple points.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of flavonoid activity.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in absorbance at 517 nm.[24][25][26]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • Test compounds (Quercetin, Rutin, Daidzein, Daidzin) and a positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of test samples: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solutions.

  • Reaction: In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL) to the wells. Then, add the DPPH working solution (e.g., 100 µL) to each well. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

DPPH_Workflow PrepDPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample and DPPH Solution PrepDPPH->Mix PrepSamples Prepare Sample Dilutions PrepSamples->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.[27][28][29][30][31]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compounds and a positive control (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of the test sample (e.g., 20 µL) to a larger volume of the ABTS•+ working solution (e.g., 2 mL).

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • TEAC Determination: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow PrepStock Prepare ABTS•+ Stock Solution (ABTS + K2S2O8) IncubateStock Incubate 12-16h in Dark PrepStock->IncubateStock PrepWorking Dilute to Absorbance ~0.7 at 734 nm IncubateStock->PrepWorking Mix Mix Sample and Working Solution PrepWorking->Mix Measure Measure Absorbance after 6 min Mix->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

Caption: Workflow for the ABTS radical scavenging assay.

High-Performance Liquid Chromatography (HPLC) Analysis of Flavonoids

HPLC is a standard technique for the identification and quantification of flavonoids in various samples.[32][33][34][35][36]

Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Column: A reverse-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: Acetonitrile

    • Solvent B: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: Wavelengths are chosen based on the absorbance maxima of the flavonoids of interest (e.g., ~280 nm and ~360 nm).

General Procedure:

  • Sample Preparation: Extract flavonoids from the matrix using a suitable solvent (e.g., methanol or ethanol). The extract may need to be filtered and diluted before injection.

  • Standard Preparation: Prepare standard solutions of the flavonoids of interest at known concentrations to create a calibration curve.

  • Chromatographic Run: Inject the prepared samples and standards into the HPLC system.

  • Identification and Quantification: Identify the flavonoids in the samples by comparing their retention times with those of the standards. Quantify the amount of each flavonoid by comparing the peak area to the calibration curve.

Conclusion

The comparison between flavonoid aglycones and their glycoside forms reveals a trade-off between in vitro activity and in vivo bioavailability. While aglycones often exhibit superior performance in cell-free antioxidant assays, their glycosidic counterparts can demonstrate enhanced absorption and lead to higher systemic exposure to the active aglycone. The choice between using an aglycone or a glycoside in drug development or nutraceutical formulations will depend on the specific therapeutic application and the desired pharmacokinetic profile. The modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB is a common mechanism through which both forms exert their beneficial biological effects. Further research is needed to fully elucidate the complex interplay between flavonoid structure, metabolism, and bioactivity.

References

Evaluating the cytotoxicity of Isoedultin in relation to other phytoestrogens

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of common phytoestrogens. This guide provides a framework for the evaluation of novel compounds such as Isoedultin.

Introduction

Phytoestrogens, plant-derived compounds with estrogen-like activity, have garnered significant attention for their potential therapeutic effects, particularly in the context of hormone-dependent cancers and menopausal symptoms.[1][2] However, their interaction with cellular systems can also lead to cytotoxic and genotoxic effects, necessitating a thorough evaluation of their safety and efficacy.[1] This guide provides a comparative overview of the cytotoxicity of three well-studied phytoestrogens—genistein, daidzein, and coumestrol (B1669458)—and establishes a methodological framework for assessing the cytotoxic potential of other phytoestrogens, such as this compound, for which data is currently limited.

Phytoestrogens exert their effects through various mechanisms, including binding to estrogen receptors (ERα and ERβ), modulating intracellular signaling pathways, and inducing apoptosis.[3][4] Understanding these mechanisms is crucial for predicting and interpreting their cytotoxic effects.

Comparative Cytotoxicity of Selected Phytoestrogens

Table 1: Summary of In Vitro Cytotoxicity and Genotoxicity of Selected Phytoestrogens

PhytoestrogenCell LineAssayConcentration RangeObserved EffectsReference
Genistein V79Micronucleus Assay5-25 µMDose-related increase in micronuclei (clastogenic)
V79MTT Assay~75 µMIC50 for cytotoxicity
MCF-7LDH AssayNot specifiedLow cytotoxicity after 24h
Ovarian Cancer CellsApoptosis Assays10 and 50 µMInduced apoptosis, cell cycle arrest
Daidzein V79Micronucleus Assay25-100 µMShallow increase in micronuclei
Mouse MECsApoptosis AssaysNot specifiedHardly influenced mammary structure development
Ovarian Cancer CellsApoptosis Assays10 and 50 µMInduced apoptosis, cell cycle arrest
Coumestrol Mouse MECsApoptosis AssaysNot specifiedInhibited ductal branching and alveolar formation via apoptosis induction
Not specifiedNot specifiedDose-dependentShowed remarkable cytotoxicity

Note: This table is a summary of findings from various studies and direct comparison of absolute values should be done with caution due to differing experimental conditions.

Experimental Protocols for Cytotoxicity Assessment

A multi-assay approach is recommended to comprehensively evaluate the cytotoxicity of a phytoestrogen. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Plate cells (e.g., MCF-7, V79) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Expose cells to various concentrations of the phytoestrogen (and a vehicle control) for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (concentration that inhibits 50% of cell growth) can be determined.

Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)

The LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity.

  • Cell Culture and Treatment: Follow the same procedure as the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Measurement: Measure the absorbance at 490 nm, which is proportional to the amount of LDH released.

  • Analysis: Compare the LDH levels in the treated samples to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture and treat cells as described above.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Analysis: Quantify the percentage of cells in each quadrant.

Signaling Pathways in Phytoestrogen-Induced Cytotoxicity

Phytoestrogens can trigger cytotoxicity through various signaling pathways. Understanding these pathways is crucial for interpreting experimental results and predicting the effects of novel compounds.

Estrogen Receptor-Mediated Pathways

Phytoestrogens can bind to estrogen receptors (ERα and ERβ), which can lead to either cell proliferation or apoptosis depending on the receptor subtype and cellular context. ERβ activation is often associated with pro-apoptotic effects.

Intrinsic and Extrinsic Apoptosis Pathways

Genistein and quercetin (B1663063) have been shown to induce apoptosis through the extrinsic pathway by up-regulating p53 and activating the FAS receptor-mediated cascade. Other phytoestrogens may activate the intrinsic (mitochondrial) pathway by altering the ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

PI3K/Akt and MAPK Signaling

Phytoestrogens can modulate key survival pathways such as the PI3K/Akt and MAPK pathways. Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Seeding (96-well plate) Incubation24h 24h Incubation (37°C, 5% CO2) CellCulture->Incubation24h Phytoestrogen Add Phytoestrogen (various concentrations) Incubation24h->Phytoestrogen Incubation_Treat Incubate (24, 48, 72h) Phytoestrogen->Incubation_Treat MTT MTT Assay Incubation_Treat->MTT LDH LDH Assay Incubation_Treat->LDH Apoptosis Apoptosis Assay Incubation_Treat->Apoptosis Viability Cell Viability (%) MTT->Viability Membrane Membrane Integrity LDH->Membrane ApoptosisQuant Apoptosis (%) Apoptosis->ApoptosisQuant IC50 IC50 Calculation Viability->IC50 Phytoestrogen_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome Phytoestrogen Phytoestrogen ER_mem Membrane ER Phytoestrogen->ER_mem ER_cyto Cytoplasmic ER Phytoestrogen->ER_cyto PI3K_Akt PI3K/Akt Pathway ER_mem->PI3K_Akt MAPK MAPK Pathway ER_mem->MAPK Proliferation_Inhibition Inhibition of Proliferation PI3K_Akt->Proliferation_Inhibition MAPK->Proliferation_Inhibition ER_nuc Nuclear ER ER_cyto->ER_nuc Gene_Expression Gene Expression (e.g., p53, Bax, Bcl-2) ER_nuc->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis CellCycleArrest Cell Cycle Arrest Gene_Expression->CellCycleArrest

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Isoedultin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals handling Isoedultin.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial when handling this compound. The following table summarizes the recommended PPE based on the known hazards of related coumarin (B35378) compounds.[1]

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile rubber (NBR) gloves with a minimum thickness of 0.11 mm, tested according to EN 374.[1] Inspect gloves for any tears or punctures before use.To prevent skin contact. Coumarins may cause allergic skin reactions.
Eye/Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where chemicals are handled.To protect against dust particles and potential splashes.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect skin and personal clothing.To prevent contamination of personal clothing.
Respiratory Protection Particulate filter respirator or chemical respirator with an organic dust cartridgeTo be used when handling the powder outside of a ventilated enclosure to avoid inhalation of dust. Use in a well-ventilated area or under a chemical fume hood is recommended to avoid inhalation of any dust or aerosols.To prevent respiratory irritation from dust.

Operational Plan: Step-by-Step Handling Procedures

Engineering controls, such as working in a well-ventilated area and using a local exhaust ventilation system or a chemical fume hood, are essential when handling solid this compound to minimize dust generation.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (gloves and safety glasses) when opening the package.

  • Verify that the container is properly labeled and sealed.

2. Storage:

  • Store the compound in a tightly sealed container.

  • Keep in a dry, cool, and well-ventilated place. Recommended storage temperature is typically 15-25 °C, unless otherwise specified.

  • Store locked up and away from incompatible materials such as strong oxidizing agents.

3. Weighing and Transfer:

  • Conduct all weighing and transferring of the solid compound within a chemical fume hood or a ventilated balance enclosure to control dust.

  • Use appropriate tools, such as a spatula and weighing paper, to handle the solid compound and avoid creating dust.

4. Experimental Use:

  • Always wear the recommended PPE as detailed in the table above.

  • Handle solutions with care to avoid splashes to the skin or eyes.

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.

5. Spill Response:

  • In the event of a small spill, alert others in the vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.

  • Collect the absorbed material into a suitable container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent and then with soap and water.

  • For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Solid Waste:

    • Place all contaminated disposable materials, including gloves, weighing paper, and pipette tips, in a designated, sealed hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a clearly labeled, sealed container suitable for chemical waste.

    • Do not dispose of this compound solutions down the drain.

  • Container Disposal:

    • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.

Safe Handling Workflow for this compound

Safe_Handling_of_this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_experiment 3. Experimental Phase cluster_disposal 4. Disposal Phase prep Preparation handling Handling prep->handling Proceed with Caution experiment Experimental Use handling->experiment Safe Transfer disposal Disposal experiment->disposal Post-Experiment solid_waste Solid Waste (Contaminated Materials) experiment->solid_waste liquid_waste Liquid Waste (Solutions) experiment->liquid_waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) weigh Weigh in Vented Enclosure ppe->weigh storage Receive and Store Securely (Cool, Dry, Ventilated) storage->weigh weigh->experiment spill Spill Kit Ready spill->weigh waste_container Hazardous Waste Container (Sealed & Labeled) solid_waste->waste_container liquid_waste->waste_container

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.